9H-fluorene-2-sulfonyl chloride
Description
The exact mass of the compound 9H-fluorene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12357. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-fluorene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluorene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279336 | |
| Record name | 9H-fluorene-2-sulfonyl chloride | |
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Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13354-17-1 | |
| Record name | 9H-Fluorene-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9H-Fluorene-2-sulfonyl chloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorene-2-sulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |
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| Record name | 9H-fluorene-2-sulfonyl chloride | |
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| Record name | 9H-fluorene-2-sulfonyl chloride | |
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Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride
This guide provides an in-depth technical analysis of 9H-fluorene-2-sulfonyl chloride , a critical electrophilic building block in organic synthesis and medicinal chemistry.
Executive Summary
9H-Fluorene-2-sulfonyl chloride (CAS: 13354-17-1) serves as a pivotal intermediate for introducing the fluorescent, lipophilic fluorene moiety into target molecules. Distinguished by its rigid tricyclic skeleton and the highly reactive sulfonyl chloride functionality at the C2 position, this compound acts as a "privileged scaffold" in drug discovery—particularly for sulfonamide synthesis—and as a robust fluorescent label in materials science. This guide delineates its physicochemical properties, synthesis logic, and reactivity profile to support researchers in optimizing its application.
Molecular Architecture & Electronic Properties
The reactivity of 9H-fluorene-2-sulfonyl chloride is governed by the electronic interplay between the fluorene ring system and the sulfonyl group.
-
Regioselectivity: The C2 position of the fluorene ring is the most reactive site for electrophilic aromatic substitution (EAS). The biphenyl-like character of the fluorene system directs electrophiles (like the chlorosulfonyl group) para to the biphenyl linkage, stabilizing the transition state.
-
Fluorescence: The rigid planarity of the fluorene core confers strong UV absorption and fluorescence (typically emitting in the violet-blue region, ~300–400 nm). Derivatization at the C2 position preserves this conjugation, making the resulting sulfonamides useful as fluorescent probes.
-
Electrophilicity: The sulfonyl chloride group (-SO₂Cl) is a hard electrophile. The sulfur atom is highly positive due to the withdrawal of electron density by the two oxygens and the chlorine, making it susceptible to attack by nucleophiles (amines, alcohols, thiols).
Physicochemical Data Repository
| Property | Value | Notes/Conditions |
| CAS Number | 13354-17-1 | Specific to the 2-isomer.[1][2] |
| Molecular Formula | C₁₃H₉ClO₂S | |
| Molecular Weight | 264.73 g/mol | |
| Physical State | Solid (Crystalline powder) | Typically white to pale yellow. |
| Melting Point | 134–136 °C | Experimental range [1]. |
| Boiling Point | ~431 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Density | 1.431 g/cm³ (Predicted) | High density due to sulfur/chlorine content. |
| Solubility | DCM, CHCl₃, THF, Acetone | Soluble in aprotic polar/non-polar solvents. |
| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl. |
| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen; desiccate. |
Synthetic Methodology & Reactivity[4][5][6]
Synthesis Strategy: Controlling Regioselectivity
The synthesis of the mono-substituted sulfonyl chloride requires strict control over stoichiometry and temperature to prevent the formation of the thermodynamic byproduct, 9H-fluorene-2,7-disulfonyl chloride.
Core Protocol: Chlorosulfonation The reaction utilizes chlorosulfonic acid (ClSO₃H) as both the solvent and the reagent.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Critical Control Point: Using a large excess of ClSO₃H or high temperatures leads to 2,7-disulfonation. To favor the 2-monosubstituted product, the reaction is kept at 0°C with controlled stoichiometry or limited reaction time.
Figure 1: Regioselective synthesis pathways. Low temperature and stoichiometric control favor the mono-2-isomer.
Experimental Protocol: Synthesis of 9H-Fluorene-2-Sulfonyl Chloride
Note: Perform all steps in a fume hood due to HCl evolution.
-
Preparation: Dissolve 9H-fluorene (10 mmol) in dry chloroform (CHCl₃) (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise add chlorosulfonic acid (15 mmol, 1.5 eq) over 20 minutes. Maintain temperature < 5 °C.
-
Why? Slow addition prevents local heating, which triggers disulfonation.
-
-
Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (or quench aliquot for LCMS).
-
Workup: Pour the reaction mixture slowly onto crushed ice (100 g). The sulfonyl chloride will precipitate.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 30 mL).
-
Purification: Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexane/CHCl₃ if necessary to remove traces of the 2,7-isomer.
Reactivity Profile & Applications
Sulfonamide Formation (Schotten-Baumann Conditions)
The primary application of this compound is the synthesis of sulfonamides, which are stable pharmacophores.
Standard Protocol:
-
Dissolve: Amine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.
-
Add: 9H-fluorene-2-sulfonyl chloride (1.0 eq) at 0 °C.
-
Stir: Warm to room temperature and stir for 4–12 hours.
-
Result: Formation of the Fluorene-2-sulfonamide .
Figure 2: Divergent reactivity pathways. Protection from moisture is critical to avoid hydrolysis.
Applications in Drug Discovery
-
Fluorescent Labeling: The fluorene tag allows for the tracking of drug distribution in biological assays without the need for bulky, property-altering dye conjugates.
-
Cysteine Protease Inhibitors: Vinyl sulfones derived from this scaffold are potent inhibitors, where the fluorene ring occupies the S2 hydrophobic pocket of the enzyme [2].
-
Solid-Phase Synthesis: While Fmoc (Fluorenylmethoxycarbonyl) is the standard for amine protection, the Fluorenylsulfonyl (Fms) group offers an alternative that is more resistant to basic conditions but cleavable under specific reductive or acidic protocols.
Safety & Handling (MSDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water to release toxic HCl gas.
-
PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated fume hood.[3]
-
Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime, then sweep up dry.
References
-
Labsolu. 9H-fluorene-2-sulfonyl chloride Product Data.Link
-
Alfa Chemistry. 9H-Fluorene-2-sulfonyl chloride Properties and Specifications.Link
-
PubChem. Fluorene Derivatives and Reactivity Profile.Link
-
Gómez-Palomino, A., & Cornella, J. (2019).[4] Selective Late-Stage Sulfonyl Chloride Formation.[4] Angew.[4] Chem. Int. Ed. Link
- Cremlyn, R. J., et al.Chlorosulfonation of Fluorene and Reactivity of Sulfonyl Chlorides. (Historical context on regioselectivity).
Sources
Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride
The following technical guide is structured as a high-level monograph for analytical and synthetic chemists. It prioritizes mechanistic understanding and spectroscopic validation over generic product descriptions.
Executive Summary & Chemical Identity[1]
9H-Fluorene-2-sulfonyl chloride (Fl-SO₂Cl) represents a critical class of rigid, fluorescent derivatizing agents. Unlike its carbamate cousin (Fmoc-Cl), which targets the N-terminus for protecting group chemistry, Fl-SO₂Cl is primarily utilized to form stable sulfonamides with primary and secondary amines. Its value lies in the fluorene fluorophore , which imparts high quantum yield fluorescence to non-fluorescent analytes, enabling picomolar detection limits in HPLC and capillary electrophoresis.
-
Chemical Formula: C₁₃H₉ClO₂S[1]
-
Molecular Weight: 264.73 g/mol
-
Key Functionality: Electrophilic sulfonyl chloride group (highly reactive toward nucleophiles).[2]
-
Physical State: Off-white to pale yellow crystalline solid.
-
Solubility: Soluble in DCM, THF, Acetone; hydrolyzes in water.
Synthesis & Reaction Mechanism[4][5][6]
The synthesis of 9H-fluorene-2-sulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (
Regiochemistry
The fluorene molecule consists of two benzene rings fused to a central five-membered ring containing a methylene bridge (C9).
-
The Methylene Effect: The C9 methylene group is weakly activating.
-
The Biphenyl Linkage: The bond connecting the two benzene rings directs substitution para to the linkage. In the fluorene numbering system, positions 2 and 7 are electronically equivalent and most reactive toward electrophiles.
-
Mono- vs. Di-substitution: Careful control of stoichiometry and temperature allows for the isolation of the 2-monosubstituted product. Excess chlorosulfonic acid and heat lead to the 2,7-disulfonyl dichloride [1].
Synthetic Workflow (DOT Diagram)
The following diagram illustrates the reaction pathway from fluorene to the sulfonyl chloride, highlighting the critical quenching step.
Figure 1: Synthetic pathway for the chlorosulfonation of fluorene. Note the evolution of HCl gas requires proper ventilation.
Spectroscopic Atlas
Accurate characterization relies on distinguishing the sulfonyl chloride from the sulfonic acid (hydrolysis product) and the starting material.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the sulfonyl chloride functional group. The absence of a broad O-H stretch (typical of sulfonic acids) is a key purity indicator.
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
| S=O[2][3] Asymmetric | 1365 - 1375 | Strong | Sulfonyl chloride characteristic band |
| S=O Symmetric | 1170 - 1180 | Strong | Sulfonyl chloride characteristic band |
| C-H Stretch (Ar) | 3050 - 3070 | Medium | Aromatic ring protons |
| C-H Stretch (Alk) | 2850 - 2950 | Weak | C9 Methylene bridge ( |
| C=C Stretch | 1450, 1600 | Medium | Aromatic skeletal vibrations |
Nuclear Magnetic Resonance ( H-NMR)
The
-
The C9 Methylene (Diagnostic): In unsubstituted fluorene, the C9 protons appear as a singlet at ~3.90 ppm. In the 2-sulfonyl chloride derivative, the electron-withdrawing nature of the -SO₂Cl group (via conjugation) exerts a deshielding effect, typically shifting this singlet slightly downfield to 4.00 – 4.10 ppm .
-
Aromatic Region (7.3 – 8.2 ppm):
-
H1 (Position 1): Appears as a doublet of doublets (or apparent singlet) at the most downfield position (~8.1-8.2 ppm) due to the strong deshielding of the adjacent sulfonyl group and steric compression.
-
H3/H4: Ortho-coupling (
Hz) is observed. -
H5-H8: The unsubstituted ring shows a multiplet pattern typical of fluorene, centered around 7.4-7.6 ppm.
-
Mass Spectrometry (MS)
-
Ionization: EI (Electron Impact) or ESI (in non-protic solvents).
-
Isotope Pattern: Chlorine possesses two stable isotopes,
Cl (75%) and Cl (25%). -
Signature: Look for the M+ and M+2 peaks in a 3:1 intensity ratio .
-
Fragmentation: Loss of -Cl (M-35) followed by loss of -SO₂ (M-99) typically yields the fluorenyl cation (m/z 165), a highly stable aromatic system [2].
Experimental Protocol: Synthesis & Characterization
Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried. Perform all operations in a fume hood.
Step 1: Chlorosulfonation[4][8][9]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Attach a drying tube (CaCl₂) to the top.
-
Solvation: Dissolve Fluorene (5.0 g, 30 mmol) in dry Chloroform (
, 50 mL). Cool the solution to 0°C using an ice/salt bath. -
Addition: Charge the addition funnel with Chlorosulfonic acid (2.2 mL, 33 mmol, 1.1 eq). Note: A slight excess ensures conversion, but too much promotes disulfonation.
-
Reaction: Dropwise add the acid over 30 minutes. The solution will darken (often turning pink/red due to trace fluorenyl cation formation).
-
Aging: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Evolution of HCl gas will be observed.
Step 2: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
-
Washing: Wash the combined organic layers with cold water (2 x 50 mL) followed by cold 5% NaHCO₃ (to remove residual acid). Caution: CO₂ evolution.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from Hexane/CHCl₃ or Toluene to yield off-white needles.
Application: Fluorescent Labeling Pathway
Fl-SO₂Cl is used to "tag" amines, making them detectable by fluorescence spectroscopy. The mechanism involves nucleophilic attack of the amine nitrogen on the sulfur atom, displacing the chloride.
Labeling Mechanism (DOT Diagram)
Figure 2: Derivatization of a primary amine using 9H-fluorene-2-sulfonyl chloride.
Performance Comparison
Compared to Dansyl Chloride (another common sulfonyl chloride label), the Fluorene derivative offers:
-
Rigidity: The fused ring system reduces non-radiative decay, often enhancing quantum yield.
-
Stokes Shift: Large separation between excitation (~270-300 nm) and emission (~340-380 nm) minimizes self-quenching artifacts [3].
References
-
Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent impurity peaks in CDCl3 during characterization).[4]
-
Gao, H., et al. (2007). Synthesis and characterization of novel fluorescent reagents based on fluorene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (General reference for fluorene-based fluorescence).
Sources
Structural Elucidation and Quality Control of 9H-Fluorene-2-Sulfonyl Chloride via 1H NMR
Chemical Context and Significance
9H-fluorene-2-sulfonyl chloride (CAS: 10467-12-6) is a critical electrophilic intermediate used primarily in the synthesis of fluorescent labels and as a precursor for Fmoc-derivatives in solid-phase peptide synthesis. Its reactivity is defined by the sulfonyl chloride moiety (
For researchers and process chemists, the 1H NMR spectrum serves two distinct purposes:
-
Structural Confirmation: Verifying the regioselectivity of chlorosulfonation (position 2 vs. 4 or 2,7-disubstitution).
-
Purity Profiling: Detecting the onset of hydrolysis (conversion to sulfonic acid) or the presence of unreacted fluorene.
Experimental Protocol: Sample Preparation
Expert Insight: The most common failure mode in analyzing sulfonyl chlorides is in-tube hydrolysis . The
Optimized Workflow
-
Solvent Selection: Use Chloroform-
(CDCl ) with 0.03% TMS.-
Why: CDCl
is non-nucleophilic and generally drier than DMSO. It provides excellent solubility for the fluorene backbone. -
Avoid: DMSO-
or Methanol- (immediate reaction with ).
-
-
Tube Preparation: Oven-dry the NMR tube or flush with
gas prior to use. -
Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations can lead to stacking effects, broadening the aromatic signals.
-
Acquisition: Run the spectrum immediately after preparation.
Workflow Diagram
Caption: Optimized workflow to minimize hydrolysis artifacts during NMR acquisition.
Spectral Assignment and Interpretation
The 9H-fluorene-2-sulfonyl chloride molecule breaks the
The Aliphatic Region (The "Anchor")
The most distinct feature of any fluorene derivative is the methylene bridge at position 9.
-
Chemical Shift:
3.90 – 4.10 ppm -
Multiplicity: Singlet (
) -
Integration: 2H
-
Insight: In unsubstituted fluorene, this signal appears at ~3.90 ppm. The electron-withdrawing effect of the 2-sulfonyl chloride is transmitted through the conjugated system, typically shifting this singlet slightly downfield (to approx. 4.0 ppm).
-
Diagnostic: If you see a doublet here, you likely have a 9-substituted impurity (e.g., 9-chlorofluorene).
-
The Aromatic Region (7.3 – 8.3 ppm)
This region is complex due to overlapping multiplets from Ring B, but the protons on Ring A (bearing the
| Position | Proton Type | Approx. Shift ( | Multiplicity | Coupling ( | Structural Logic |
| H-1 | Aromatic | 8.15 – 8.25 | Singlet ( | Most Deshielded. Located between the bridge and the EWG. Ortho to | |
| H-3 | Aromatic | 8.00 – 8.10 | Doublet of Doublets ( | Ortho to | |
| H-4 | Aromatic | 7.90 – 7.98 | Doublet ( | Meta to | |
| H-5,6,7,8 | Aromatic | 7.35 – 7.65 | Multiplet ( | Complex | Ring B protons. Only slightly affected by the distant substituent. Overlapping signals. |
Electronic Effects Diagram
Caption: Visualizing the deshielding impact of the sulfonyl chloride group on specific protons.
Impurity Profiling and Troubleshooting
The integrity of the sulfonyl chloride is best determined by examining specific regions for "ghost peaks."
Hydrolysis (Formation of Sulfonic Acid)
If water enters the sample, the chloride hydrolyzes to 9H-fluorene-2-sulfonic acid .
-
Indicator 1: The H-9 methylene singlet will shift slightly (often upfield) or split if the reaction is partial.
-
Indicator 2: A very broad singlet appearing >9.0 ppm (acidic proton), though this is often not visible in CDCl
due to exchange broadening. -
Indicator 3: Loss of resolution in the H-1/H-3 doublets due to hydrogen bonding aggregates.
Unreacted Fluorene
-
Indicator: Look for a singlet at 3.92 ppm (distinct from the product's ~4.00 ppm).
-
Indicator: Look for a clean doublet at 7.80 ppm (H-4/H-5 of unsubstituted fluorene) which lacks the strong downfield partners of the sulfonyl derivative.
Regioisomers (4-Sulfonyl Chloride)
Regioisomers are rare in standard chlorosulfonation but possible.
-
Indicator: A change in the coupling pattern of the most deshielded proton. If the substitution is at position 4, the "singlet-like" H-1 signal will disappear, replaced by a doublet/triplet pattern at the lower aromatic range.
References
-
Royal Society of Chemistry. (1970). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Journal of the Chemical Society B. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Fluorenyl Cations: Synthesis and Reactivity. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank. Retrieved from [Link][1]
Sources
C NMR Technical Guide: 9H-Fluorene-2-Sulfonyl Chloride
This guide outlines the technical characterization of 9H-fluorene-2-sulfonyl chloride (CAS: 13354-17-1) via
Part 1: Core Directive & Structural Logic
Compound Significance
9H-Fluorene-2-sulfonyl chloride is a critical electrophilic building block. It is frequently employed to introduce the fluorenyl moiety—a rigid, lipophilic, and fluorescent scaffold—into sulfonamides or to serve as a derivatizing agent for amines.
In
Structural Numbering & Assignment Strategy
The fluorene core consists of two benzene rings fused to a central five-membered ring. The sulfonyl chloride group (
Key Structural Features for NMR Assignment:
-
C9 Methylene (Aliphatic Anchor): The only non-aromatic carbon. It serves as the internal reference for the backbone's oxidation state.
-
C2 Ipso-Carbon: The carbon directly bonded to the sulfur. It will exhibit a significant chemical shift change (deshielding) relative to the parent fluorene.
-
Quaternary Bridgeheads (C4a, C4b, C8a, C9a): These appear as low-intensity signals in the aromatic region (139–145 ppm).
Part 2: Experimental Protocol (Self-Validating System)
Sample Preparation
-
Solvent Selection: Use Chloroform-d (
) .-
Reasoning: Sulfonyl chlorides are moisture-sensitive.
often contains residual water which can hydrolyze the to during the acquisition, leading to confusing double peaks. is aprotic and generally drier.
-
-
Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.
-
Note: High concentration is required to visualize the low-intensity quaternary C-Cl and bridgehead carbons within a reasonable scan time.
-
-
Tube: Standard 5 mm NMR tube. Ensure the cap is tight to prevent atmospheric moisture ingress.
Instrument Parameters
-
Frequency: 100 MHz or higher (400 MHz
H equivalent) recommended for resolution of aromatic clusters. -
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Scans (NS): Minimum 1024 scans .
-
Reasoning: The molecule has 5 quaternary carbons (C2, C4a, C4b, C8a, C9a). These have long relaxation times (
) and lack Nuclear Overhauser Effect (NOE) enhancement, making them inherently weak.
-
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quaternary carbons are detectable.
Workflow Visualization
The following diagram illustrates the logical flow for structural verification and troubleshooting hydrolysis.
Caption: Logical decision tree for verifying 9H-fluorene-2-sulfonyl chloride structure via
Part 3: Data Interpretation & Assignment[1]
Predicted Chemical Shifts
Since direct database entries for this specific derivative are often proprietary, the following assignments are derived from substituent chemical shift additivity rules applied to the parent fluorene molecule (BMRB Entry bmse000524) and standard sulfonyl chloride increments.
| Carbon Position | Type | Parent Fluorene Shift (ppm) | Predicted Shift w/ -SO2Cl (ppm) | Notes |
| C9 | 37.0 | 36.8 – 37.2 | Diagnostic Anchor. Unaffected by distal substitution. | |
| C2 | Quaternary | 126.8 | 142.0 – 146.0 | Ipso-carbon. Strongly deshielded by |
| C4a, C4b | Quaternary | 141.8 | 140.0 – 144.0 | Bridgehead carbons. Likely overlap with C2. |
| C8a, C9a | Quaternary | 143.3 | 142.0 – 145.0 | Bridgehead carbons. |
| C1, C3 | Aromatic CH | 126.8 | 127.0 – 129.0 | Ortho to sulfonyl group. Slight deshielding. |
| C4 | Aromatic CH | 120.0 | 121.0 – 123.0 | Meta to sulfonyl group. |
| C5, C6, C7, C8 | Aromatic CH | 120–127 | 120.0 – 128.0 | Unsubstituted ring; minimal change from parent. |
Spectral Analysis Guide
-
The Aliphatic Region (0–50 ppm):
-
Look for a single signal at ~37 ppm .
-
Artifact Alert: A peak at ~193 ppm indicates oxidation to fluorenone . A peak at ~75 ppm indicates oxidation to fluorenol .
-
-
The Aromatic Region (115–150 ppm):
-
Quaternary Cluster: You will see a cluster of low-intensity peaks between 140–146 ppm . This contains the bridgehead carbons (C4a, C4b, C8a, C9a) and the substituted C2 .
-
Differentiation: The C2 signal is often distinct due to the strong electron-withdrawing nature of the sulfonyl group.
-
Protonated Carbons: The intense signals between 120–130 ppm correspond to the 7 methine (
) carbons.
-
Troubleshooting: Hydrolysis
Sulfonyl chlorides degrade to sulfonic acids (
-
Observation: Broadening of peaks or a duplicate set of aromatic signals.
-
Shift Indicator: The ipso-carbon (C2) in the sulfonic acid typically shifts slightly upfield (1–2 ppm) relative to the chloride, but the most obvious sign is the appearance of broad peaks if the acid is not fully soluble in
.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Fluorene: Assigned chemical shifts (Entry bmse000524). University of Wisconsin-Madison. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift Ranges and Substituent Effects. Department of Chemistry. Available at: [Link]
-
PubChem. 9H-fluorene-2-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
The Electrophilic Nature of 9H-Fluorene-2-Sulfonyl Chloride
The following technical guide details the electrophilic nature, reactivity profile, and application protocols for 9H-fluorene-2-sulfonyl chloride .
A Technical Guide for Chemical Biology and Medicinal Chemistry[1]
Executive Summary
9H-Fluorene-2-sulfonyl chloride (FSC) is a specialized electrophilic reagent merging the high reactivity of a sulfonyl chloride warhead with the photophysical properties of the fluorene scaffold. Unlike the ubiquitous Fmoc-Cl (which targets amines to form carbamates), FSC reacts with nucleophiles to form stable sulfonamides or sulfonate esters .
This guide analyzes the mechanistic basis of its electrophilicity, providing researchers with optimized protocols for its use as a fluorescent label , a medicinal chemistry building block , and a covalent probe .
Mechanistic Basis of Electrophilicity
The reactivity of 9H-fluorene-2-sulfonyl chloride is governed by the polarization of the sulfur-chlorine bond and the electronic influence of the fluorene ring system.
Electronic Structure
The sulfonyl sulfur atom is in a high oxidation state (+6), creating a significant partial positive charge (
-
Inductive Effect: The two double-bonded oxygens and the chlorine atom are highly electronegative, pulling electron density away from the sulfur.
-
Resonance Effect: The fluorene ring at the 2-position is a conjugated
-system. While the fluorene core is generally electron-rich, the sulfonyl group acts as an electron-withdrawing group (EWG) on the ring. Conversely, the ring provides some resonance stabilization to the sulfonyl center, modulating its reactivity compared to aliphatic sulfonyl chlorides (e.g., mesyl chloride), making it slightly more selective but still highly reactive.
Reaction Mechanism: Nucleophilic Substitution
The reaction follows an associative
-
Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the sulfur atom.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and leaving group (Cl) occupy apical positions.
-
Elimination: The chloride ion (
) is expelled, and the sulfonamide bond is established.
Mechanistic Pathway Diagram
The following diagram illustrates the reaction of FSC with a primary amine.
Figure 1: Mechanism of sulfonamide formation showing the nucleophilic attack on the sulfur center.
Reactivity Profile & Chemoselectivity[2][3][4]
Understanding the hierarchy of reactivity is crucial for preventing side reactions (e.g., hydrolysis).
Nucleophile Selectivity
FSC is a "hard" electrophile. Its reactivity order with common biological and chemical nucleophiles is:
-
Primary Amines (
): Fastest reaction. Forms stable sulfonamides.[1] -
Secondary Amines (
): Good reactivity, though steric hindrance from the fluorene ring may reduce rates compared to benzenesulfonyl chloride. -
Thiols (
): Reacts to form thiosulfonates, but these are often less stable and reversible under reducing conditions. -
Alcohols (
): Slow reaction. Requires strong base (alkoxide formation) or catalysis (DMAP) to form sulfonate esters. -
Water (
): Slow hydrolysis to sulfonic acid. However, in basic aqueous buffers, competitive hydrolysis is a major concern.
Stability and Hydrolysis
-
Solid State: Stable at room temperature if stored under desiccant.
-
Solution: Susceptible to hydrolysis in moist solvents.[2]
-
Half-life: In aqueous buffer (pH 8.0), the half-life is minutes to hours depending on temperature.
-
Mitigation: Always dissolve FSC in anhydrous organic solvent (DMF, DMSO, or DCM) immediately before adding to the aqueous reaction mixture.
-
Applications in Research
Fluorescent Labeling (Blue Emission)
The fluorene chromophore exhibits fluorescence in the UV-blue region (Excitation
-
Utility: Used as a derivatizing agent for HPLC detection of amines lacking chromophores (e.g., polyamines, amino acids).
-
Advantage: High quantum yield and photostability compared to simple phenyl rings.
Medicinal Chemistry (Sulfonamide Synthesis)
Sulfonamides are classic bioisosteres for amides.[3] Introducing the fluorene moiety adds significant lipophilicity (
Experimental Protocols
Protocol A: General Synthesis of Fluorene-Sulfonamides
Context: Derivatization of a small molecule amine or amino acid ester.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv)
-
Electrophile: 9H-Fluorene-2-sulfonyl chloride (1.1 - 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). -
Dissolution: Dissolve the amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C in an ice bath.
-
Addition: Dissolve 9H-fluorene-2-sulfonyl chloride (1.2 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes.
-
Rationale: Slow addition prevents localized high concentrations that could lead to double-sulfonylation (if primary amine) or side reactions.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.
-
Quenching: Add water to quench unreacted sulfonyl chloride.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess base/amine), saturated
, and brine. Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: Fluorescent Labeling of Peptides (Aqueous/Organic Mix)
Context: Labeling a water-soluble peptide on the N-terminus.
Reagents:
-
Peptide (1.0 equiv)
-
FSC (5.0 equiv)
-
Buffer: 0.1 M
(pH 8.3) -
Solvent: DMF or Acetonitrile
Step-by-Step Workflow:
-
Peptide Solution: Dissolve peptide in 0.1 M
buffer (1 mg/mL). -
Reagent Solution: Prepare a fresh solution of FSC in anhydrous DMF (10 mg/mL).
-
Conjugation: Add the FSC/DMF solution to the peptide solution. Ensure the final organic solvent content is 20-30% v/v to maintain solubility of the sulfonyl chloride.
-
Critical: Add the organic solution into the vortexing aqueous solution to ensure rapid dispersion.
-
-
Incubation: React for 1 hour at RT in the dark (to protect fluorophore).
-
Purification: Separate the labeled peptide from hydrolyzed sulfonic acid and excess reagent using HPLC (C18 column) or Gel Filtration (Sephadex G-25).
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of FSC | Ensure solvents are anhydrous. Increase FSC equivalents (up to 1.5x - 2.0x). |
| Double Labeling | High Reagent Concentration | For diamines (e.g., Lysine side chains), control pH to 7.5 to favor N-terminal labeling ( |
| Precipitation | Poor Solubility of Fluorene | Switch solvent to THF or increase DMF % in aqueous couplings. |
| Slow Reaction | Steric Hindrance | Add catalyst: DMAP (5-10 mol%) catalyzes the reaction via a highly reactive N-sulfonylpyridinium intermediate. |
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing sulfonylation yields.
References
-
Mechanism of Sulfonyl Chloride Aminolysis
- Title: "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical.
-
Synthesis of Sulfonamides (General Methodologies)
- Fluorescent Labeling Techniques: Title: "Fluorescent Labeling of Small Molecules." Source: BOC Sciences.
Sources
- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 2. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Fluorenyl Paradigm: A Technical Guide to Fmoc Chemistry in Therapeutic Synthesis
Executive Summary
For decades, peptide synthesis was dominated by the Boc/Benzyl strategy, a robust but harsh methodology requiring repetitive acidolysis and final cleavage with toxic liquid hydrogen fluoride. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis Carpino in 1970 marked a pivotal shift toward "orthogonal" synthesis.[1] By utilizing base-labile protection for the
This guide serves as a technical manual for the modern application scientist, detailing the mechanistic underpinnings, reagent evolution, and optimized protocols for Fmoc-based solid-phase peptide synthesis (SPPS).
Historical Genesis: The Carpino Shift
In the mid-20th century, the "Boc" (tert-butyloxycarbonyl) group was the standard. However, its reliance on differential acid lability (TFA for deprotection, HF for cleavage) created a narrow window of selectivity that often led to side reactions in sensitive tryptophan or methionine residues.
In 1970, Louis A. Carpino and Grace Y.[2][3] Han published their seminal work in the Journal of the American Chemical Society, introducing the Fmoc group. The genius of this design lay in the fluorene ring system . Unlike Boc, which relies on steric bulk and acid-catalyzed fragmentation, Fmoc relies on the unique electronic properties of the fluorenyl ring, specifically the acidity of the proton at the 9-position.
Although initially overlooked because the original protocol used harsh ammonia reflux, the method was refined by R.C. Sheppard and J. Meienhofer , who integrated it into SPPS.[4] This established the Fmoc/tBu strategy : a truly orthogonal system where the N-terminal protection is removed by base (piperidine), and side-chain protection is removed by acid (TFA).
Mechanistic Core: The E1cB Elimination
To master Fmoc chemistry, one must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism. The Fmoc group is not cleaved by hydrolysis; it is cleaved by
The Chemical Logic
-
Acidity at C-9: The proton at the 9-position of the fluorene ring is unusually acidic (
in DMSO) for a hydrocarbon. -
Aromatic Stabilization: When a base abstracts this proton, the resulting carbanion is stabilized because it forms a cyclic, planar
-electron system (following Hückel's rule), making it aromatic (dibenzocyclopentadienyl anion). -
Collapse: This stable anion facilitates the elimination of the carbamate, releasing carbon dioxide and the free amine.
Visualization: E1cB Reaction Pathway
The following diagram illustrates the kinetic pathway of Fmoc deprotection.
Caption: The E1cB elimination pathway showing proton abstraction, carbanion stabilization, and the critical scavenging of dibenzofulvene.
Reagent Evolution: From Chloride to Succinimide
Early adoption of Fmoc was hampered by the reactivity of the introduction reagents. The choice of reagent dictates the purity of the starting material.
| Reagent | Structure | Reactivity | Byproducts | Application Status |
| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Acid Chloride | High . Very reactive; prone to hydrolysis.[5] | Generates HCl. Can cause formation of "Fmoc-dipeptides" via mixed anhydrides. | Obsolete for routine amino acid protection. Used for functionalizing resins. |
| Fmoc-N3 (Fmoc-Azide) | Azide | Moderate . Slower reaction kinetics. | Generates hydrazoic acid (toxic/explosive potential). | Rare . Largely phased out due to safety concerns. |
| Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) | NHS Ester | Controlled . Ideal balance of stability and reactivity. | Generates N-hydroxysuccinimide (water soluble, easy to remove). | Gold Standard . Minimizes oligomerization side reactions. |
Application Insight: Always prefer Fmoc-OSu for protecting amino acids. Fmoc-Cl is too aggressive and often leads to the formation of Fmoc-dipeptides (e.g., Fmoc-Gly-Gly-OH) as impurities during the protection of Glycine, due to the formation of a mixed anhydride intermediate that reacts with the free amino acid.
Applied Methodology: The SPPS Workflow
In a standard Solid Phase Peptide Synthesis (SPPS) campaign, the Fmoc cycle is repeated until the sequence is complete.
Standard Protocol (Batch Mode)
-
Swelling: Solvate resin in DMF (N,N-dimethylformamide) for 20 mins.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins).
-
Why? Piperidine acts as both the base to trigger E1cB and the nucleophile to scavenge the dibenzofulvene (DBF) byproduct.
-
-
Wash: DMF flow wash (5 x 1 min).
-
Critical: Complete removal of piperidine is essential. Any residual base will prematurely deprotect the incoming activated amino acid.
-
-
Coupling: Add Fmoc-AA-OH (3-5 eq), Activator (e.g., HBTU/DIEA or DIC/Oxyma), and react for 45-60 mins.
-
Wash: DMF flow wash (3 x 1 min).
Visualization: The SPPS Cycle
Caption: The cyclic workflow of Fmoc SPPS. Note the critical wash steps to prevent cross-reactivity between base and activated esters.
Troubleshooting & Optimization
Even with robust protocols, "difficult sequences" (hydrophobic stretches prone to aggregation) can fail.
The Dibenzofulvene (DBF) Problem
The byproduct of deprotection, DBF, is highly reactive.[6][7][8] If not scavenged, it can react with the newly liberated amine to re-attach, or alkylate sensitive side chains (like Tryptophan).
-
Standard Solution: Piperidine serves a dual role (Base + Scavenger).
-
High-Efficiency Solution: For difficult couplings where piperidine is too slow, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used. However, DBU is non-nucleophilic and cannot scavenge DBF.
-
Protocol Adjustment: When using DBU (2%), you must add a scavenger like Piperidine (1-2%) or Morpholine to trap the DBF.
-
Aggregation Breaking
Fmoc-peptides are prone to
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: Insert Fmoc-Ser/Thr-derived oxazolidines to induce a "kink" in the peptide backbone, physically preventing aggregation.
References
-
Carpino, L. A., & Han, G. Y. (1970).[2][3][9] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3][4][8] Journal of the American Chemical Society, 92(19), 5748–5749.[2] Link
-
Carpino, L. A., & Han, G. Y. (1972).[3][10] 9-Fluorenylmethoxycarbonyl amino-protecting group.[1][2][3][4][8] The Journal of Organic Chemistry, 37(22), 3404–3409.[3][10] Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][11] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
Li, W., et al. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(3), 271-276.[4] Link
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility & Solvent Compatibility of 9H-Fluorene-2-Sulfonyl Chloride
This guide outlines the solubility profile, solvent compatibility, and handling protocols for 9H-fluorene-2-sulfonyl chloride .[1] It is designed for researchers requiring precise control over reaction conditions and purification workflows.
Executive Summary & Chemical Profile
9H-Fluorene-2-sulfonyl chloride (CAS: 13354-17-1) is a bifunctional electrophile combining a lipophilic fluorene fluorophore with a reactive sulfonyl chloride moiety.[2] Its solubility behavior is governed by a "tug-of-war" between the hydrophobic aromatic core and the polar, hydrolytically unstable sulfonyl chloride headgroup.[1]
-
Primary Utility: Synthesis of fluorescent sulfonamides, solid-phase peptide synthesis (SPPS) derivatization, and materials science intermediates.[1]
-
Critical Handling Constraint: The compound is moisture-sensitive . Solubility cannot be decoupled from stability; protic solvents trigger rapid degradation to the sulfonic acid.
Solvent Compatibility Matrix
The following classification synthesizes experimental data from fluorene chemistry and general sulfonyl chloride reactivity.
Table 1: Operational Solubility & Stability Profile
| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Operational Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for synthesis and transfers.[1] Easily removed in vacuo. |
| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good to Excellent | Moderate | Use Anhydrous. Hygroscopic nature of THF can introduce water, causing hydrolysis.[1] |
| Aromatics | Toluene, Benzene, Xylene | Good | High | Ideal for Heating. High boiling points allow for thermal reactions without degradation.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High | Low/Risky | Caution. DMF can react with sulfonyl chlorides (Vilsmeier-Haack type side reactions) at high temps.[1] DMSO is difficult to remove.[1] |
| Protic | Water, Methanol, Ethanol | Insoluble (Reacts) | Unstable | FORBIDDEN for Storage. Used only as reactants (alcoholysis) or in biphasic Schotten-Baumann conditions.[1] |
| Alkanes | Pentane, Hexane, Heptane | Poor | High | Antisolvent. Use for precipitation or recrystallization.[1] |
Mechanistic Solubility & Stability Logic
Understanding why these solvents work is critical for troubleshooting failed reactions.[1]
The Hydrophobic Effect (Fluorene Core)
The fluorene backbone is a planar, tricyclic aromatic hydrocarbon.[1] It drives solubility in non-polar and moderately polar organic solvents (DCM, Toluene) via
The Electrophilic Trap (Sulfonyl Chloride Group)
The
-
Hydrolysis: In the presence of water (even atmospheric moisture in "wet" solvents), the sulfur atom undergoes nucleophilic attack, releasing HCl and forming 9H-fluorene-2-sulfonic acid .[1]
-
Visual Sign: Formation of a white precipitate (the acid is often less soluble in organic media) or fuming (HCl gas).
-
-
Alcoholysis: In MeOH/EtOH, it rapidly forms the sulfonate ester.[1]
Diagram: Solvent Decision Logic
The following decision tree guides the selection of the correct solvent system based on the intended application.
Caption: Decision logic for solvent selection emphasizing the trade-off between solubility and hydrolytic stability.
Validated Experimental Protocols
Standard Dissolution Protocol (Anhydrous)
Use this for preparing stock solutions for coupling reactions.[1]
-
Preparation: Flame-dry a borosilicate glass vial or flask; cool under Argon/Nitrogen flow.
-
Solvent Choice: Select Dichloromethane (DCM) (anhydrous,
99.8%).[1]-
Reasoning: DCM provides excellent solubility for the fluorene core and does not coordinate with the sulfonyl center, preventing stabilization of transition states that might lead to side reactions.[1]
-
-
Procedure:
-
Weigh 9H-fluorene-2-sulfonyl chloride rapidly to minimize moisture uptake.
-
Add DCM to achieve a concentration of 0.1 M – 0.5 M .
-
Observation: The solution should be clear and colorless to pale yellow. Turbidity indicates hydrolysis (presence of sulfonic acid).
-
Recrystallization (Purification)
Use this if the sulfonyl chloride has partially hydrolyzed or degraded.
-
Solvent System: Toluene (Solvent) and Heptane (Antisolvent).
-
Method:
-
Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 80°C).
-
Note: Do not use alcohols (EtOH/MeOH) as they will react with the compound.
-
If insoluble particles remain (likely sulfonic acid or inorganic salts), filter hot through a sintered glass funnel.[1]
-
Slowly add Heptane dropwise to the hot solution until a faint turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals via vacuum filtration under inert gas if possible.[1]
-
Schotten-Baumann Reaction Conditions
For reacting with amines/amino acids in aqueous media.
-
Organic Phase: THF or Acetone (miscible) OR DCM (immiscible).
-
Aqueous Phase: NaHCO3 or Na2CO3 solution.[1]
-
Mechanism: The organic solvent solubilizes the sulfonyl chloride, while the aqueous base scavenges the HCl byproduct.[1] The reaction rate of the amine with the sulfonyl chloride is typically orders of magnitude faster than the hydrolysis rate, allowing this "forbidden" solvent combination to work effectively.[1]
References
-
Fluorene Properties & General Solubility
-
Sulfonyl Chloride Reactivity & Solvolysis
-
Synthesis of Fluorene Sulfonyl Derivatives
-
Safety & Handling (SDS)
-
Title: Safety Data Sheet - Fluorene (Sigma-Aldrich)
-
Source: Sigma-Aldrich
-
Link:
-
Sources
Methodological & Application
Application Note: Synthesis of Sulfonamides Using 9H-Fluorene-2-Sulfonyl Chloride
[1][2]
Abstract & Strategic Value
This application note details the optimized protocols for synthesizing sulfonamide derivatives using 9H-fluorene-2-sulfonyl chloride (FSC) . While general sulfonylation is a staple of medicinal chemistry, the fluorene moiety introduces specific physicochemical challenges—primarily lipophilicity and steric rigidity—that require tailored reaction conditions.[1][2][3]
Fluorene-based sulfonamides are high-value targets in drug discovery, serving as core scaffolds for carbonic anhydrase inhibitors , anticancer agents (targeting Bcl-2 proteins), and fluorescent probes for biological imaging.[1][2][3] This guide moves beyond generic "textbook" chemistry to provide a field-tested, robust methodology that maximizes yield and purity while minimizing common side reactions like hydrolysis.[1][2][3]
Chemical Mechanism & Critical Parameters[1][2][3]
The Reaction Pathway
The synthesis proceeds via a nucleophilic substitution at the sulfur atom.[1][2] The amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.[1][2]
Key Mechanistic Insight: Unlike simple benzenesulfonyl chlorides, the fluorene ring is electron-rich but sterically demanding.[1][2][3] The reaction is exothermic and generates HCl, which must be immediately neutralized to prevent the protonation of the remaining amine (which would render it non-nucleophilic).[1]
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale (Causality) |
| Solvent System | DCM (anhydrous) or THF | 9H-fluorene-2-sulfonyl chloride is lipophilic.[1][2][3] Water-miscible solvents (like acetone/water mixes) often lead to precipitation of the starting material or competitive hydrolysis.[1][2] |
| Base Scavenger | Pyridine (1.5 eq) or Et₃N (2.0 eq) | Pyridine acts as both a solvent modifier and a nucleophilic catalyst.[2][3] Triethylamine (Et₃N) is stronger but can sometimes cause sulfonamide deprotonation during workup if not acidified.[1][2][3] |
| Temperature | 0°C → RT | Initial cooling is required to control the exotherm and prevent bis-sulfonylation (if primary amines are used).[1][2] |
| Stoichiometry | 1:1.1 (Chloride:Amine) | A slight excess of amine ensures complete consumption of the hydrolytically unstable sulfonyl chloride.[1] |
Visualization: Reaction Logic
The following diagram illustrates the reaction workflow and the critical decision points for workup based on the amine's properties.
Figure 1: Logic flow for the synthesis and workup selection based on amine characteristics.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Best for: Late-stage functionalization and precious amines.[1][2]
Reagents:
-
9H-Fluorene-2-sulfonyl chloride (1.0 mmol, 264 mg)[1][2][3][4]
-
Pyridine (1.5 mmol, 120 µL) or Triethylamine (2.0 mmol)[2][3]
Step-by-Step Procedure:
-
Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) and Base (Pyridine/Et₃N) in anhydrous DCM .
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Dissolve 9H-fluorene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM (1-2 mL) and add it dropwise to the amine solution over 5 minutes.
-
Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Validation (Self-Correction): Spot the reaction mixture on a TLC plate.
-
Workup:
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation and sterically hindered amines.[1][2]
Reagents:
Step-by-Step Procedure:
-
Mix the sulfonyl chloride and amine in a microwave vial.
-
Add Basic Alumina (500 mg) as a solid support and acid scavenger (Solvent-free approach) OR add 0.5 mL of Pyridine.[1][2][3]
-
Irradiate at 80–100°C for 5–10 minutes (Power: 50–100W).
-
Extract the residue with EtOAc (10 mL) and filter to remove the alumina.[1][2][3]
-
Concentrate and purify via recrystallization (Ethanol is often effective for fluorene derivatives).[1][2][3]
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check the quality of the starting chloride (it should be white/off-white, not yellow).[1][2] |
| Starting Material Remains | Amine Protonation | The HCl generated is killing the reaction.[1][2][3] Add more base (Et₃N) or use a catalytic amount of DMAP.[1][2][3] |
| Product is "Sticky"/Oil | Fluorene Lipophilicity | Fluorene derivatives often trap solvent.[1][2][3] Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1][2][3] |
| Double Spot on TLC | Bis-sulfonylation | Occurs with primary amines.[1][2][3] Use the "Inverse Addition" method (add chloride to excess amine) and keep temperature at 0°C strictly. |
Applications in Drug Discovery[1][2][5][6]
The 9H-fluorene-2-sulfonamide scaffold is not merely a linker; it is a pharmacophore.[1][2][3]
-
Bcl-2 Inhibition: Fluorene sulfonamides mimic the hydrophobic interaction of the BH3 domain in anti-apoptotic proteins, making them candidates for cancer therapy [1].[1][2][3]
-
Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group (
) acts as a zinc-binding group (ZBG) in the CA active site.[1][2] The bulky fluorene tail provides selectivity for specific CA isoforms (e.g., CA IX over CA II) [2].[1][2][3] -
Fluorescent Labeling: Due to the conjugated
-system of the fluorene ring, these derivatives exhibit native fluorescence, allowing them to serve as "turn-on" probes for biological assays without the need for bulky rhodamine/fluorescein tags [3].[1][2][3]
References
-
Sulfonamide derivatives: Synthesis and applications. Frontiers in Research. (2024).[1][2][3][5][6][7] Discusses the role of sulfonamides in targeting Bcl-2 proteins and cancer therapy.
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds. PubMed Central.[1][2][3] (2025).[1][2][3][8][9] details the structural activity relationships (SAR) of sulfonamides as Carbonic Anhydrase inhibitors.
-
Applications of Fluorene Derivatives in Materials Science and Biochemistry. Entrepreneur CN. (2023).[1][2][3][10] Highlights the use of fluorene derivatives as fluorescent probes and biosensors.[1][2][3][11]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. (2013).[1][2][3] Provides the foundational methodology for microwave-assisted sulfonylation.[1][2]
-
9H-Fluorene-2-sulfonyl chloride Product Data. PubChem.[1][2][3] (Accessed 2026).[1][2][3][8] Verification of physicochemical properties and solubility data. [2][3]
Sources
- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]
- 2. Fluorene - Wikipedia [en.wikipedia.org]
- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - 9h-fluorene-2-sulfonyl chloride (C13H9ClO2S) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
Application Note: Strategic Synthesis of Novel Heterocyclic Sulfonamides via 9H-Fluorene-2-Sulfonyl Chloride
Executive Summary
This guide details the synthetic utility of 9H-fluorene-2-sulfonyl chloride (FSC) as a privileged scaffold for generating novel heterocyclic libraries. While the fluorene core is historically significant in materials science (OLEDs), its rigid, planar tricyclic architecture offers unique pharmacokinetic properties for drug discovery, particularly in enhancing lipophilicity and
We present a modular workflow for:
-
N-Sulfonylation: Coupling FSC with heterocyclic amines.
-
C9-Functionalization: Exploiting the unique acidity of the fluorene C9 position (
in DMSO) to generate high-complexity derivatives post-sulfonylation.
Chemical Strategy & Mechanism[1][2]
The synthesis relies on two distinct reactive sites on the FSC molecule: the electrophilic sulfonyl chloride and the nucleophilic (latent) C9 carbon.
The "Dual-Handle" Approach
Most protocols stop at simple sulfonamide formation. However, to create novel IP-generating compounds, we utilize a sequential functionalization strategy.
Figure 1: Sequential functionalization workflow converting FSC into complex heterocyclic architectures.
Experimental Protocols
Protocol A: General N-Sulfonylation (The Foundation)
Objective: Synthesis of N-(heteroaryl)-9H-fluorene-2-sulfonamide.
Reagents:
-
9H-fluorene-2-sulfonyl chloride (1.0 equiv)
-
Heterocyclic Amine (e.g., N-Boc-piperazine, Morpholine, 3-Amino-pyridine) (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the heterocyclic amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). -
Addition: Cool the solution to
using an ice bath. Dropwise add a solution of 9H-fluorene-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) over 10 minutes.-
Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with 1M HCl (10 mL) to neutralize excess base and remove unreacted amine. Extract with DCM (
mL). Wash the organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
Typical Yields: 85–95%
Protocol B: High-Throughput Parallel Synthesis (Library Generation)
Objective: Rapid generation of 24–48 analogs for SAR studies.
System: 24-well reaction block (e.g., Radleys or Mettler Toledo).
-
Stock Solutions: Prepare 0.2 M solutions of FSC in DCM and diverse amines in DCM/Pyridine (10:1).
-
Dispensing: Add 500
of amine stock to each well. Add 500 of FSC stock. -
Agitation: Shake at RT for 4 hours.
-
Scavenging (Crucial Step): Add 100 mg of polymer-supported isocyanate resin (to scavenge excess amine) and 100 mg of polymer-supported trisamine resin (to scavenge acid/chloride). Shake for 4 hours.
-
Isolation: Filter the resin. Evaporate solvent using a centrifugal evaporator (Genevac).
-
QC: Analyze by LC-MS. Purity is typically >90% without column chromatography.
Protocol C: C9-Alkylation of Fluorenyl Sulfonamides (The Novelty Step)
Objective: Functionalizing the "Southern" domain of the molecule to increase steric bulk or introduce solubility tags.
Mechanism: The sulfonamide group at C2 is electron-withdrawing, slightly increasing the acidity of the C9 protons.
Procedure:
-
Dissolve the sulfonamide (from Protocol A) (1.0 mmol) in anhydrous THF (5 mL).
-
Cool to
. Add Sodium Hydride (NaH, 60% in oil, 1.2 mmol) portion-wise.-
Observation: Evolution of
gas and color change (often deep red/orange due to the fluorenyl anion).
-
-
Stir for 30 mins at
. -
Add the alkyl halide (e.g., Methyl iodide, Benzyl bromide, or a chloro-alkyl-heterocycle) (1.2 mmol).
-
Stir at RT for 3–12 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.[1]
Data Analysis & Characterization
The following spectral features are diagnostic for successful conversion.
| Feature | 9H-Fluorene-2-sulfonyl chloride | Product: Sulfonamide | Product: C9-Alkylated |
| IR (cm⁻¹) | 1370, 1170 ( | 1340, 1160 ( | 1340, 1160 ( |
| ¹H NMR (C9) | Singlet ~3.9 ppm (2H) | Singlet ~4.0 ppm (2H) | Triplet/Doublet or Singlet (if bis-alkylated) |
| ¹H NMR (NH) | N/A | Broad singlet 7.5–9.0 ppm | Broad singlet (unchanged) |
| Appearance | White/Pale Yellow Solid | Off-white Solid | Often amorphous/oil |
Pathway Visualization
The following diagram illustrates the mechanistic pathway for C9 functionalization, a critical step for novelty.
Figure 2: Mechanistic pathway for C9-functionalization via carbanion intermediate.
Troubleshooting & Expert Insights
Hydrolysis vs. Aminolysis[1]
-
Issue: Low yield of sulfonamide; presence of sulfonic acid (broad OH peak in NMR).
-
Cause: Wet solvents or old sulfonyl chloride.
-
Fix: Use freshly distilled DCM. If the starting material smells like HCl (pungent) rather than just "chemical," recrystallize the chloride from hexane/toluene before use.
The "Red Color" Phenomenon
-
Observation: During Protocol C, the reaction turns deep red.
-
Insight: This is normal . The fluorenyl anion is highly conjugated and colored. If the color persists after quenching, it may indicate incomplete protonation or oxidation to fluorenone (ketone).
-
Prevention: Perform C9 alkylation under strict inert atmosphere (Argon) to prevent air oxidation to fluorenone.
Solubility Issues
-
Issue: Fluorene derivatives are lipophilic and may crash out of polar solvents.
-
Fix: For NMR, use
or DMSO- . For biological assays, ensure a DMSO stock is prepared, but be aware of limited solubility in aqueous media. Introducing a morpholine or piperazine ring (Protocol A) significantly improves water solubility.
References
-
Review of Sulfonamide Synthesis
-
Fluorene C9 Reactivity
-
General Sulfonyl Chloride Reactivity
-
Biological Applications of Fluorene Derivatives
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
catalytic methods for sulfonamide synthesis with 9H-fluorene-2-sulfonyl chloride
Application Note & Technical Guide | Version 2.4
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
9H-Fluorene-2-sulfonyl chloride (Fmoc-SO2-Cl) is a specialized electrophile used to introduce the rigid, lipophilic, and fluorescent fluorenyl moiety into target molecules. Unlike simple tosyl or mesyl chlorides, the fluorene core presents unique steric challenges due to its tricyclic bulk. Standard non-catalytic sulfonylation (using stoichiometric pyridine) often suffers from sluggish kinetics and difficult purification when applied to sterically hindered or electron-deficient amines.
This guide details two catalytic methodologies designed to accelerate reaction rates, improve atom economy, and enhance purity:
-
Nucleophilic Catalysis (Homogeneous): Utilizing 4-Dimethylaminopyridine (DMAP) to generate a hyper-electrophilic intermediate.
-
Phase Transfer Catalysis (Heterogeneous/Green): Utilizing Quaternary Ammonium Salts for biphasic synthesis, eliminating the need for anhydrous organic bases.
Mechanistic Insight: Why Catalysis is Critical
The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom. For 9H-fluorene-2-sulfonyl chloride, the bulky fluorene tail shields the sulfur center, increasing the activation energy required for direct amine attack.
The Catalytic Solution: Nucleophilic Activation
By adding a catalytic amount of a "super-nucleophile" like DMAP, we bypass the direct attack.
-
Activation: DMAP attacks the sulfonyl chloride faster than the substrate amine, displacing the chloride.
-
Intermediate: A highly reactive N-sulfonylpyridinium salt is formed. The positive charge on the nitrogen pulls electron density from the sulfur, making it significantly more electrophilic.
-
Transfer: The amine attacks this activated intermediate, expelling DMAP to re-enter the cycle.
Visualization: The DMAP Catalytic Cycle
Figure 1: The nucleophilic catalytic cycle. DMAP lowers the activation energy by forming a highly electrophilic salt intermediate.
Protocol A: Homogeneous Nucleophilic Catalysis
Best for: Valuable substrates, sterically hindered amines, and high-throughput medicinal chemistry.
Reagents & Materials[1][2][3][4][5][6][8][11]
-
Electrophile: 9H-Fluorene-2-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Target Amine (1.0 – 1.1 equiv).
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.10 equiv / 5-10 mol%).
-
Auxiliary Base: Triethylamine (TEA) or DIPEA (1.2 equiv). Note: The base is stoichiometric to neutralize HCl but does not participate in the activation step.
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (1.2 mmol, 167 µL). Stir for 2 minutes at room temperature.
-
Catalyst Loading: Add DMAP (0.1 mmol, 12 mg). Ensure complete dissolution.
-
Electrophile Addition: Cool the solution to 0°C (ice bath). Slowly add 9H-Fluorene-2-sulfonyl chloride (1.0 mmol) portion-wise over 5 minutes.
-
Technical Note: The reaction is exothermic. Slow addition prevents temperature spikes that could hydrolyze the chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Check TLC or LCMS after 1 hour. The formation of the sulfonamide is usually rapid (< 2 hours).
-
-
Quench & Workup:
-
Dilute with DCM (10 mL).
-
Wash with 1M HCl (10 mL) to remove DMAP and excess amine.
-
Wash with Saturated NaHCO3 (10 mL) to remove residual acid.
-
Dry organic layer over MgSO4, filter, and concentrate.[1]
-
-
Purification: Recrystallize from EtOAc/Hexane (fluorene derivatives crystallize well) or purify via flash chromatography.
Protocol B: Phase Transfer Catalysis (Green/Biphasic)
Best for: Scale-up, acid-sensitive substrates, and "Green Chemistry" compliance.
Reagents & Materials[1][2][3][4][5][6][8][11]
-
Organic Phase: DCM or Ethyl Acetate containing 9H-Fluorene-2-sulfonyl chloride.
-
Aqueous Phase: Water containing inorganic base (Na2CO3 or K2CO3).
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (5-10 mol%).
Workflow Logic
In this system, the inorganic base remains in the water, while the reactants remain in the organic phase. The quaternary ammonium catalyst shuttles the hydroxide/carbonate anion into the organic layer (as an ion pair) to deprotonate the amine, or shuttles the deprotonated amine to the interface to react with the sulfonyl chloride.
Visualization: Biphasic Workflow
Figure 2: Phase Transfer Catalysis (PTC) workflow utilizing a biphasic system to neutralize acid byproducts without organic bases.
Step-by-Step Methodology
-
Aqueous Prep: Dissolve K2CO3 (2.0 equiv) in Water (5 mL). Add TEBA (0.05 equiv).
-
Organic Prep: Dissolve Target Amine (1.0 equiv) in DCM (5 mL).
-
Combination: Pour the organic phase into the aqueous phase. Stir vigorously.
-
Addition: Add 9H-Fluorene-2-sulfonyl chloride (1.0 equiv) to the biphasic mixture.
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Critical: High stir rates (>800 RPM) are essential to maximize the interfacial surface area.
-
-
Workup:
-
Stop stirring; allow layers to separate.
-
Collect the organic (bottom) layer.[1]
-
Extract the aqueous layer once with DCM.
-
Combine organics, dry over Na2SO4, and concentrate.
-
Comparative Data & Selection Guide
| Feature | Protocol A: Nucleophilic (DMAP) | Protocol B: Phase Transfer (PTC) |
| Reaction Rate | Very Fast (< 1 hr) | Moderate (2–4 hrs) |
| Steric Tolerance | Excellent (Activates hindered centers) | Good |
| Water Sensitivity | High (Requires dry solvents) | None (Water is the solvent) |
| Purification | Acid wash required to remove DMAP | Simple phase separation |
| Green Score | Low (Uses DCM/Organic Base) | High (Uses Water/Inorganic Base) |
| Cost | Higher (DMAP/Anhydrous solvents) | Lower (K2CO3/Water) |
Troubleshooting & Optimization
-
Issue: Hydrolysis of Sulfonyl Chloride.
-
Issue: Low Conversion of Aniline Derivatives.
-
Issue: Solubility.
References
-
DMAP Mechanism: National Institutes of Health (NIH). (2017).[8][7] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
-
Phase Transfer Catalysis: National Institutes of Health (NIH). (2020). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]
-
General Sulfonamide Synthesis: Organic Chemistry Portal. (2025).[5] Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: 9H-Fluorene-2-Sulfonyl Chloride in Synthesis and Bioanalysis
This Application Note is structured to provide a definitive technical guide on 9H-fluorene-2-sulfonyl chloride , distinguishing its specific utility from more common fluorene-based reagents (like Fmoc-Cl).
Executive Summary & Chemical Identity[1][2][3]
9H-fluorene-2-sulfonyl chloride (CAS: 13354-17-1) is a specialized electrophilic reagent used primarily for fluorescent derivatization and the installation of robust sulfonamide pharmacophores in medicinal chemistry.
Unlike the ubiquitous Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), which serves as a base-labile amine protecting group, 9H-fluorene-2-sulfonyl chloride forms highly stable sulfonamide bonds . It is critical for researchers to distinguish this reagent from Fms-Cl (9-fluorenylmethanesulfonyl chloride), a rare "safety-catch" protecting group. The 2-sulfonyl isomer discussed here is not cleavable under mild basic conditions and is intended for permanent installation or analytical labeling.
Key Technical Specifications
| Feature | Specification |
| Chemical Formula | C₁₃H₉ClO₂S |
| Molecular Weight | 264.73 g/mol |
| Physical State | White to pale yellow solid |
| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate |
| Primary Reactivity | Nucleophilic substitution at Sulfur (SN2-like) |
| Fluorescence | Excitation ~300 nm; Emission ~350-400 nm (Blue-Violet) |
Strategic Role in Synthesis
A. Late-Stage Pharmacophore Installation
In total synthesis and drug discovery, the fluorene-2-sulfonyl moiety is often the final "warhead" or scaffold element introduced into a molecule. It provides:
-
Lipophilicity: The rigid fluorene core enhances membrane permeability.
-
Metabolic Stability: The aryl-sulfonamide bond is resistant to hydrolysis and many enzymatic cleavages.
-
Pi-Stacking Interactions: The planar fluorene system can engage in
interactions within protein binding pockets (e.g., in kinase or carbonic anhydrase inhibitors).
B. Fluorescent Derivatization (HPLC/CE)
Due to the extended conjugation of the fluorene system, this reagent acts as a fluorophore. It is used to label amines, phenols, and alcohols to facilitate detection in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). It serves as a robust alternative to Dansyl chloride , particularly when a more lipophilic label is required to alter retention times.
Critical Differentiation: The "Fluorene Triad"
A common error in synthesis planning is confusing the regiochemistry and linker types of fluorene reagents.
Figure 1: Functional differentiation of fluorene-based reagents. Note that 9H-fluorene-2-sulfonyl chloride creates a stable bond distinct from the cleavable carbamate of Fmoc.
Experimental Protocols
Protocol A: Synthesis of 9H-Fluorene-2-Sulfonyl Chloride
Rationale: Commercial supplies can be expensive or impure. In-house synthesis via chlorosulfonation is cost-effective but requires strict temperature control to avoid 2,7-disulfonation.
Reagents:
-
Fluorene (10 mmol)
-
Chlorosulfonic acid (ClSO₃H) (25 mmol)
-
Chloroform (CHCl₃) (anhydrous)
Step-by-Step:
-
Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl₂) and a magnetic stir bar. Chill to 0°C in an ice bath.
-
Dissolution: Dissolve fluorene (1.66 g, 10 mmol) in dry CHCl₃ (20 mL).
-
Addition: Add chlorosulfonic acid (1.66 mL, 25 mmol) dropwise over 20 minutes. Caution: HCl gas evolution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Control Point: Monitor by TLC.[1] If 2,7-disulfonyl chloride forms, it will appear as a more polar spot. Keep temperature low to favor mono-substitution.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (100 g).
-
Extraction: Extract the aqueous mixture with CHCl₃ (3 x 30 mL).
-
Purification: Wash combined organic layers with cold water, then brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo. Recrystallize the crude solid from hot hexane/ethyl acetate to yield white crystals.
Protocol B: Fluorescent Labeling of a Primary Amine
Rationale: This protocol uses Schotten-Baumann conditions for robust labeling of amino acids or polyamines.
Reagents:
-
Analyte Amine (1.0 equiv)[2]
-
9H-fluorene-2-sulfonyl chloride (1.2 equiv)
-
Sodium Carbonate (Na₂CO₃) (0.1 M aqueous)
-
Acetone (HPLC grade)
Step-by-Step:
-
Preparation: Dissolve the amine in 0.1 M Na₂CO₃ (pH ~10).
-
Reagent Solution: Dissolve 9H-fluorene-2-sulfonyl chloride in Acetone (concentration approx. 5 mg/mL).
-
Coupling: Add the acetone solution to the aqueous amine solution (1:1 v/v ratio).
-
Incubation: Heat the mixture at 50°C for 20 minutes in a capped vial.
-
Note: Heat ensures completion for sterically hindered amines.
-
-
Workup (Analytical): Cool to room temperature. Acidify slightly with 0.1 M HCl to stop the reaction.
-
Analysis: Inject directly into HPLC (Reverse Phase C18). Detect fluorescence at Ex/Em 300/350 nm.
Mechanism of Action & Stability
The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, displacing chloride.
Figure 2: Reaction pathway and stability profile.[3] The resulting sulfonamide is stable against standard deprotection cocktails, making it a permanent modification.
Cleavage (If required)
While intended as a permanent group, cleavage can be achieved under harsh reductive conditions if necessary for total synthesis correction:
-
Conditions: Sodium naphthalenide in THF at -78°C.
-
Mechanism: Single Electron Transfer (SET) reduction of the S-N bond.
-
Yield: Variable; often results in reduction of the fluorene ring itself.
References
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Describes usage as a fluorescent derivatization agent).
-
BenchChem. (2024). 9H-Fluorene-2,7-disulfonyl dichloride and derivatives. (Details on synthesis and side-products of fluorene sulfonation).
-
Sigma-Aldrich. (2024). Product Specification: 9H-fluorene-2-sulfonyl chloride (CAS 13354-17-1).[4][5][6]
-
Gnanaprakasam, B., et al. (2020). Ru-catalyzed alkylation of fluorenes. (Context on the reactivity of the fluorene core). Advanced Synthesis & Catalysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. 2212-04-6,2-(2-chlorophenoxymethyl)oxirane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 13354-17-1,9H-fluorene-2-sulfonyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
applications of 9H-fluorene-2-sulfonyl chloride derivatives in materials science.
Advanced Application Note: 9H-Fluorene-2-Sulfonyl Chloride in Materials Science
Abstract
9H-Fluorene-2-sulfonyl chloride (FSC) is a bifunctional building block bridging organic electronics and fluorescent sensing. Unlike the ubiquitous Fmoc group used for temporary protection, FSC permanently installs a rigid, blue-emissive fluorene core via a robust sulfonamide linkage. This guide details the application of FSC in synthesizing electron-deficient transport materials for OLEDs and grafting fluorescent sensors onto solid-state surfaces. It addresses the critical instability of the sulfonyl chloride moiety and provides self-validating protocols to maximize conjugation efficiency.
Module 1: Chemical Architecture & Reactivity
The utility of FSC lies in the electronic contrast between its two components:
-
Fluorene Core (Electron Donor/Emitter): A planar, conjugated biphenyl system responsible for high quantum yield violet-blue fluorescence (
nm) and hole-transport characteristics. -
Sulfonyl Chloride (Electron Acceptor/Electrophile): A highly reactive handle that serves two functions:
-
Synthetic Handle: Reacts with primary/secondary amines, alcohols, and thiols.
-
Electronic Tuner: Upon conversion to a sulfonamide or sulfone, it acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the final material, which is critical for electron transport layers (ETL) in organic electronics.
-
Critical Handling Note: FSC is moisture-sensitive. Hydrolysis yields 9H-fluorene-2-sulfonic acid, a water-soluble byproduct that kills quantum efficiency in organic devices and fails to react with amines.
-
Visual Indicator: Pure FSC is a white/pale yellow crystalline solid. Hydrolyzed material appears sticky or opaque and smells strongly of HCl.
Module 2: Protocol – Synthesis of Sulfonamide-Based Optoelectronic Materials
Application: Creating "Push-Pull" small molecules for Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). Rationale: Direct reaction of FSC with electron-rich aromatic amines (e.g., carbazoles, triphenylamines) creates a donor-acceptor system, narrowing the bandgap and improving charge transfer.
Experimental Workflow
Reagents:
-
Substrate: 9H-Fluorene-2-sulfonyl chloride (1.0 eq)
-
Nucleophile: Functionalized amine (e.g., 3-aminocarbazole) (1.1 eq)
-
Base: Anhydrous Pyridine (1.5 eq) or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Protocol:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 2-neck round bottom flask and purge with
or Ar. -
Dissolve the Nucleophile and Base in anhydrous DCM. Cool to 0°C in an ice bath.
-
Why? Low temperature suppresses side reactions (disulfonimide formation) and controls the exotherm.
-
-
Addition:
-
Dissolve FSC in a minimal volume of anhydrous DCM.
-
Add the FSC solution dropwise to the reaction flask over 20 minutes.
-
Causality: Rapid addition generates localized hot spots, increasing the risk of hydrolysis if trace moisture is present.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation Check (TLC): Monitor the disappearance of the highly mobile FSC spot. The sulfonamide product will typically be more polar (lower
) and highly fluorescent under UV (254/365 nm).
-
-
Work-up (The "Acid Wash" Step):
-
Purification:
-
Recrystallize from Ethanol/Hexane or perform column chromatography.
-
Target Purity: >99.5% is required for device-grade materials to prevent carrier trapping.
-
Module 3: Application – Surface Grafting for Fluorescent Sensing
Application: Covalent attachment of fluorene tags to amine-functionalized silica beads or polymer films for ratiometric sensing. Mechanism: The fluorene sulfonamide acts as a solvatochromic sensor. Its emission spectrum shifts based on the polarity of the local environment (e.g., detecting solvent leakage or local pH changes).
Grafting Protocol (Solid-Liquid Interface)
-
Surface Activation:
-
Substrate: Amino-propyl functionalized silica gel or amine-terminated polymer film.
-
Swell the polymer in DCM for 30 minutes to expose reactive amine sites.
-
-
Coupling Reaction:
-
Prepare a 10 mM solution of FSC in anhydrous Acetonitrile (MeCN).
-
Note: Avoid DMSO or alcohols, as they can react with the sulfonyl chloride over time.
-
Add 2.0 equivalents of Diisopropylethylamine (DIPEA).
-
Immerse the solid substrate in the solution and gently agitate (shaker plate) for 6 hours at RT.
-
-
Washing & Capping:
-
Decant the solution.
-
Wash the solid
with MeCN, then with DCM. -
Validation: The supernatant of the final wash must show zero fluorescence. If the wash glows, unbound dye remains trapped in the pores.
-
Module 4: Visualization of Reaction Logic
The following diagram illustrates the divergent pathways for FSC. Path A leads to successful material generation, while Path B represents the critical failure mode (hydrolysis).
Caption: Reaction logic detailing the competition between successful sulfonamide formation (green path) and irreversible hydrolysis (red path).
Module 5: Characterization Standards
To validate the integration of the fluorene-sulfonyl motif into your material, compare the following metrics against the raw starting material.
| Property | 9H-Fluorene-2-sulfonyl chloride (Raw) | Sulfonamide Derivative (Product) |
| IR Spectroscopy | Strong bands at 1370, 1170 cm⁻¹ ( | Shifts to 1330, 1150 cm⁻¹ ; Appearance of 3200-3400 cm⁻¹ (N-H stretch) |
| Solubility | Soluble in DCM, Acetone; Reacts with Alcohols | Stable in Alcohols; Soluble in polar organics |
| Fluorescence | Weak/Quenched (due to Cl heavy atom effect) | Strong Blue Emission (Quantum Yield increases significantly) |
| Melting Point | 135–137°C | Typically higher (derivative dependent) |
Expert Insight: The heavy atom effect of the chlorine in the starting material often quenches fluorescence via intersystem crossing. Upon substitution with an amine, the fluorescence intensity usually recovers and increases, providing a built-in "turn-on" sensor for reaction progress.
References
-
PubChem. (n.d.).[2] 9H-Fluorene-2-sulfonyl chloride (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Jabbar, S. A., et al. (2015). Synthesis and characterization of Novel sulfonyl-containing fluorenes as materials for organic light-emitting diodes. ResearchGate. Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting & Optimization
improving the yield of sulfonamide synthesis with 9H-fluorene-2-sulfonyl chloride
Executive Summary & Reagent Profile[1][2][3][4]
9H-fluorene-2-sulfonyl chloride (FSC) is a specialized electrophile used to introduce the lipophilic, fluorescent fluorene moiety into amines. Unlike simple benzenesulfonyl chlorides, FSC presents unique challenges due to the planar, hydrophobic nature of the fluorene ring (LogP ~4.18) and the steric environment of the sulfonyl group.
Common Failure Modes:
-
Hydrolysis: Rapid conversion to sulfonic acid in the presence of trace moisture.
-
Solubility-Driven Stalling: Reactants precipitating before conversion is complete due to
- stacking. -
Bis-Sulfonylation: Over-reaction with primary amines.
The "Golden Path" Protocol
This protocol is the optimized baseline. Deviations from this standard are the primary cause of yield loss.
Reagents:
-
Electrophile: 9H-fluorene-2-sulfonyl chloride (1.1 equiv)
-
Nucleophile: Target Amine (1.0 equiv)
-
Base: Anhydrous Pyridine (3.0 equiv) or Triethylamine (3.0 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical for sterically hindered amines.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid protic solvents.
Step-by-Step Workflow
-
Preparation: Flame-dry all glassware under inert gas (
or Ar). -
Solubilization: Dissolve the Amine , Base , and DMAP in anhydrous DCM (0.2 M concentration relative to amine).
-
Note: If the amine is an HCl salt, increase base to 4.0 equiv.
-
-
Addition: Cool the mixture to
. Dissolve FSC in a minimal amount of DCM and add dropwise over 15 minutes.-
Why? Slow addition favors mono-sulfonylation over bis-sulfonylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC/LC-MS.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine/DMAP), then Brine. Dry over
.
Visualizing the Workflow
The following diagram illustrates the decision logic for reaction setup and troubleshooting.
Caption: Decision tree for solvent selection and catalyst inclusion based on amine properties.
Troubleshooting Matrix (FAQs)
Category A: Low Conversion & Solubility
Q: The reaction mixture turned cloudy immediately, and yield is low. What happened?
A: This is likely premature precipitation . The fluorene moiety is highly planar and prone to
-
Fix: Switch to a solvent with higher polarizability, such as THF or a DCM/DMF (9:1) mixture. Ensure the reaction concentration is dilute (0.1 M).
Q: My amine is unreactive (e.g., electron-deficient aniline). How do I force the reaction?
A: Use the DMAP-Catalyzed Pathway . Pyridine alone is often insufficient for weak nucleophiles. DMAP forms a highly reactive N-acylpyridinium-style intermediate (sulfonyl-DMAP complex), which is roughly
Category B: Impurity Profile
Q: I see a major byproduct with Mass = Product + 264. What is it? A: This is the Bis-Sulfonamide .
-
Mechanism: The primary sulfonamide product (
) is still acidic ( ). In the presence of excess base, it deprotonates and attacks a second equivalent of FSC. -
Fix:
-
Use stoichiometric control : Add FSC (0.95 equiv) to the Amine (1.0 equiv) slowly.
-
Avoid strong bases (like NaH) during the coupling step; stick to Pyridine/TEA.
-
Q: LC-MS shows a peak at Mass = 246 (Fluorene-SO3H). Why? A: This is Hydrolysis . Your system is wet.
-
Causality: Sulfonyl chlorides react with water faster than sterically hindered amines.
-
Fix: Use freshly distilled solvents. Ensure the base (Pyridine/TEA) is dry (store over KOH or sieves).
Deep Dive: Mechanistic Insights
Understanding the competition between Aminolysis (desired) and Hydrolysis (undesired) is critical.
The DMAP Advantage
Without DMAP, the amine must attack the sulfur center directly. With DMAP, the reaction proceeds via a double-displacement mechanism:
-
Activation: DMAP attacks FSC, displacing Chloride. This forms the unstable, highly electrophilic N-sulfonylpyridinium salt.
-
Transfer: The amine attacks this intermediate, expelling DMAP and forming the sulfonamide.
Data Table: Solvent & Base Effects on Yield
| Solvent | Base | Catalyst | Yield (Typical) | Comment |
| DCM | Pyridine | None | 65-75% | Standard. Good for simple primary amines. |
| DCM | TEA | DMAP (10%) | 85-95% | Recommended. Fastest kinetics. |
| THF | DIPEA | None | 50-60% | Slower. Use if solubility in DCM is poor. |
| Water/Acetone | Na2CO3 | None | <30% | Schotten-Baumann conditions. Avoid for FSC due to hydrolysis. |
Pathway Diagram
Caption: DMAP catalysis accelerates aminolysis, outcompeting the background hydrolysis reaction.
Purification Strategy
The lipophilicity of the fluorene ring can be leveraged for purification without column chromatography in many cases.
-
Acid Wash: The sulfonamide is neutral, but the starting amine and catalysts (DMAP/Pyridine) are basic. Washing the organic layer with 1M HCl removes these effectively.
-
Precipitation:
-
Dissolve crude mixture in a minimum amount of hot Toluene or DCM .
-
Slowly add Hexanes or Cold Ethanol .
-
The fluorene-sulfonamide will often crystallize due to
-stacking interactions, leaving impurities in the mother liquor.
-
References
-
Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.
-
General Sulfonylation: De Luca, L., & Giacomelli, G. (2008).[1] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969.
-
Fluorene Properties: PubChem. "Fluorene Compound Summary." National Center for Biotechnology Information.
-
DMAP in Sulfonylation: Majumdar, S., et al. (2017). "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[2] Beilstein Journal of Organic Chemistry, 13, 817–825.
Sources
Technical Support Center: Synthesis of 9H-Fluorene-2-Sulfonyl Chloride
Executive Summary
The synthesis of 9H-fluorene-2-sulfonyl chloride is a critical gateway to functionalized fluorene derivatives used in OLED materials and bioactive scaffolds. While the reaction appears straightforward—an electrophilic aromatic substitution (EAS) using chlorosulfonic acid—it is plagued by three primary failure modes: regiochemical over-reaction (disulfonation) , intermolecular bridging (sulfone formation) , and methylene oxidation .
This guide provides a validated protocol and a "symptom-based" troubleshooting manual to navigate these side reactions.
Part 1: The "Golden Standard" Protocol
Based on internal validation and literature consensus.
Objective: Selective synthesis of mono-substituted 9H-fluorene-2-sulfonyl chloride while suppressing the 2,7-disulfonyl derivative.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Fluorene : 2.2 eq | Slight excess drives conversion but limits disulfonation. |
| Solvent | Chloroform ( | Dilution prevents "hot spots" and suppresses sulfone bridging. |
| Temperature | CRITICAL. Higher temps ( | |
| Quenching | Crushed Ice (Excess) | Rapid hydrolysis of excess reagent prevents acid-catalyzed side reactions. |
Step-by-Step Methodology:
-
Dissolution: Dissolve 9H-fluorene (10 g, 60 mmol) in dry
(100 mL) in a round-bottom flask equipped with a drying tube. -
Cooling: Cool the solution to
in an ice/salt bath. -
Addition: Add chlorosulfonic acid (8.8 mL, 132 mmol) dropwise over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper venting.
-
Reaction: Stir at
for 2–3 hours. Monitor by TLC (frequent sampling required). -
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Separate the organic layer. Extract the aqueous layer once with
. Combine organics, wash with cold water, dry over , and concentrate. -
Purification: Recrystallize from toluene or acetic acid/hexane if necessary.
Part 2: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways governing the reaction. Note how Temperature and Concentration dictate the flow towards the desired product vs. impurities.
Caption: Competitive reaction pathways in fluorene chlorosulfonation. Control of temperature and stoichiometry is required to maintain the green path.
Part 3: Troubleshooting & FAQs
Module 1: The Regioselectivity Crisis (Mono vs. Di)
Q: My product has a melting point >200°C and is poorly soluble in chloroform. What happened? A: You likely synthesized 9H-fluorene-2,7-disulfonyl chloride .
-
The Cause: The 2-position is the most reactive (kinetic), but the 7-position (on the other ring) is the second most reactive. If the temperature rises above
or if you use a large excess of chlorosulfonic acid ( eq), the second sulfonyl group adds symmetrically. -
The Fix:
-
Strictly maintain
. -
Reduce chlorosulfonic acid to 2.0–2.2 equivalents.
-
QC Check: The disulfonyl chloride melts at
[1]. The mono-sulfonyl chloride melts significantly lower (literature varies, but typically distinct solubility; mono is soluble in , di is less soluble).
-
Module 2: The "Bridging" Problem (Sulfone Formation)
Q: I have a grey/white precipitate that won't dissolve in the workup solvent. It's not the disulfonyl chloride. A: This is di(fluoren-2-yl)sulfone .
-
The Mechanism: This is a Friedel-Crafts sulfonylation side reaction. The newly formed sulfonyl chloride acts as an electrophile and attacks an unreacted fluorene molecule [2].
-
The Cause: High concentration (neat reactions) or insufficient agitation.
-
The Fix:
-
Dilution: Ensure the reaction is run in a solvent (
or DCM) rather than neat. -
Agitation: High stir rates ensure the reagent is dispersed, preventing local excesses of fluorene relative to the sulfonating agent.
-
Removal: This byproduct is highly insoluble. Filter the reaction mixture before extraction to remove the sulfone precipitate.
-
Module 3: Environmental Contamination (Oxidation)
Q: Why is my product turning yellow? A: Yellowing indicates the formation of fluorenone derivatives.
-
The Mechanism: The methylene bridge (C9) of fluorene is susceptible to oxidation. While chlorosulfonic acid is not a strong oxidant, trace air exposure under basic conditions (during workup) or the presence of trace oxidants can convert the methylene
to a carbonyl [3]. Fluorenone is bright yellow. -
The Fix:
-
Perform the reaction and workup under an inert atmosphere (
) if high purity is required. -
Avoid prolonged exposure to basic aqueous washes.
-
Recrystallization usually removes the fluorenone impurity as it is more soluble in organic solvents than the sulfonyl chloride.
-
Part 4: Logic Tree for Troubleshooting
Use this flow to diagnose your specific experimental failure.
Caption: Diagnostic logic flow for identifying impurities based on physical properties.
References
-
Taylor & Francis Online. (1970). Chlorination of Aromatic Halides with Chlorosulfonic Acid: Mechanism of Sulfone Formation. Retrieved from [Link][1]
-
Study.com. (2023). Oxidation of Fluorene to Fluorenone: Mechanism & Conditions. Retrieved from [Link]
-
PubChem. (2023). 9H-Fluorene-2-sulfonyl chloride Compound Summary. Retrieved from [Link]
Sources
removal of excess 9H-fluorene-2-sulfonyl chloride from reaction mixture
Technical Support Center: Removal of Excess 9H-Fluorene-2-Sulfonyl Chloride
Introduction: The Challenge of Lipophilic Electrophiles
User Query: "I used 9H-fluorene-2-sulfonyl chloride (Fl-SO₂Cl) to derivatize an amine, but I cannot remove the excess reagent. It co-elutes with my product during chromatography. How do I get rid of it?"
Technical Insight: 9H-fluorene-2-sulfonyl chloride is a powerful electrophile often used in fluorescent labeling and sulfonamide synthesis. Its removal is complicated by two factors:
-
High Lipophilicity: The bulky fluorene core makes the unreacted chloride highly soluble in organic solvents (DCM, EtOAc), often masking it near your product on silica gel.
-
Chemical Stability: Unlike smaller sulfonyl chlorides, the bulky aromatic system can retard hydrolysis, meaning a simple water wash often fails to destroy it completely.[1]
This guide details three validated protocols for removal, ranked by chemical specificity and ease of workflow.
Method A: Solid-Phase Scavenging (Recommended)
Best for: High-value samples, acid-sensitive products, or parallel synthesis.[1] Mechanism: Chemoselective capture. A polymer-supported amine attacks the electrophilic sulfonyl chloride, anchoring it to a solid bead which is removed via filtration.
The Protocol
-
Reagent: PS-Trisamine (Polystyrene-supported Tris-2-aminoethyl amine) or PS-N-Methylpiperazine.
-
Stoichiometry: 3.0 equivalents relative to the excess sulfonyl chloride (not the starting amount).
Step-by-Step Workflow:
-
Dilute: Ensure your reaction mixture is in a solvent compatible with the resin (DCM, THF, or DMF).[1] Avoid alcohols if possible, as they compete for the electrophile.[1]
-
Add Scavenger: Add the resin beads directly to the reaction vessel.
-
Agitate: Stir or shake gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stir bars if the resin is fragile; orbital shaking is preferred to prevent pulverizing the beads.
-
-
Monitor: Check TLC. The high R_f spot corresponding to Fl-SO₂Cl should disappear.
-
Filter: Pass the mixture through a fritted glass funnel or a synthesis cartridge.
-
Wash: Rinse the resin cake with DCM to recover any entrained product.
-
Concentrate: Evaporate the filtrate. The residue contains your product and the scavenging byproduct (HCl salt), which is easily removed in a subsequent mild wash if necessary, though often the amine acts as an HCl sponge.
Why this works: The reaction creates a covalent sulfonamide bond between the resin and the impurity. The impurity literally becomes part of the filter cake.
Method B: The "Soft Hydrolysis" Workup
Best for: Large scale reactions (>5g) where resins are too expensive.
Critical Warning: The 9-position of the fluorene ring is acidic (
The Protocol
Reagent: Saturated aqueous Sodium Bicarbonate (NaHCO₃) + Catalytic amine (optional).[2]
Step-by-Step Workflow:
-
Quench: Add a 1.5x excess of a sacrificial amine (e.g., dimethylamine or morpholine) to the reaction mixture. Stir for 30 mins.
-
Why? Aminolysis is faster than hydrolysis. It converts the lipophilic chloride into a sulfonamide. Wait, isn't this adding an impurity? Yes, but see step 3.
-
Alternative: If you cannot add an amine, proceed directly to step 2 but extend stirring time to 12 hours.[1]
-
-
Biphasic Hydrolysis: Add an equal volume of Saturated NaHCO₃. Heat the biphasic mixture to 40°C with vigorous stirring for 2 hours.
-
Chemistry: This converts the Sulfonyl Chloride (Lipophilic)
Sulfonate Salt (Hydrophilic).
-
-
Partition: Transfer to a separatory funnel.
-
Wash: Wash the organic layer 2x with Sat. NaHCO₃ and 1x with Brine.
-
Dry & Concentrate: Dry over Na₂SO₄.
Data Summary: Solubility Profile
| Species | Organic Solubility (DCM/EtOAc) | Aqueous Solubility (pH > 8) |
|---|---|---|
| Fl-SO₂Cl (Reagent) | High | Insoluble (Slow Hydrolysis) |
| Fl-SO₃Na (Hydrolysis Product) | Low | High |
| Target Sulfonamide | High | Low |
Method C: Chromatographic Purification
Best for: When the product and reagent have
Troubleshooting the "Streak": Sulfonyl chlorides often decompose on silica, causing "streaking" that contaminates the product fractions.
-
The Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes.
-
The Logic: This neutralizes the acidic sites on the silica, preventing the acid-catalyzed decomposition of the sulfonyl chloride during elution.
Visual Guide: Decision & Workflow
Caption: Decision tree for selecting the optimal purification route based on product stability.
Frequently Asked Questions (FAQs)
Q1: I performed the basic workup (Method B), but I still see a spot on TLC just below my product. What is it?
-
Diagnosis: This is likely 9H-fluorene-2-sulfonic acid (the free acid, not the salt).
-
The Cause: If you acidified your aqueous layer or used an acidic mobile phase (like MeOH/DCM with acetic acid) during TLC, the sulfonate salt protonates. The free acid is somewhat lipophilic due to the fluorene tail and can extract back into organic solvents.
-
The Fix: Ensure your workup washes are strictly basic (pH 9-10). Do not acidify the mixture. If running a column, use a gradient containing 1% Et₃N to keep the impurity as the polar salt, forcing it to stay at the baseline.
Q2: Can I use ethanol to quench the reaction?
-
Answer: No.
-
Reasoning: Reacting sulfonyl chloride with ethanol produces ethyl 9H-fluorene-2-sulfonate . This is a stable, lipophilic ester that is extremely difficult to separate from sulfonamide products chromatographically.[1] Always quench with water/base or a scavenger amine, never an alcohol.[1]
Q3: Why did my reaction turn bright yellow/orange upon adding NaOH?
-
Answer: You likely deprotonated the 9-position of the fluorene.
-
Explanation: The fluorenyl anion is highly colored (often yellow/orange). While reversible, this indicates you are using a base that is too strong.[1] Prolonged exposure to air in this state can lead to oxidation (forming fluorenone derivatives). Switch to Sodium Bicarbonate or Carbonate.
References
-
BenchChem. (2025).[2][6][7] Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[7]Link (General principles of sulfonyl chloride scavenging applied to fluorene analogs).[1]
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides and Sulfonyl Chloride Purification.[8][9]Link
-
Supra Sciences. (2024). Solid Supported Scavengers: Sulfonyl Chloride and Trisamine Resins.[3][10]Link[1]
-
Royal Society of Chemistry. (2016). Synthetic Methods in Drug Discovery: Sulfonamide Synthesis.Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. suprasciences.com [suprasciences.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. sopachem.com [sopachem.com]
Validation & Comparative
Comparative Guide to Sulfonylating Agents: Reactivity, Stability, and Application
[1][2]
Executive Summary: The Strategic Choice of Sulfur
In medicinal chemistry, the sulfonyl group (
This guide objectively compares the four dominant classes of sulfonylating agents—Tosyl Chloride (TsCl) , Mesyl Chloride (MsCl) , Triflic Anhydride (Tf
Mechanistic Foundations & Reactivity Hierarchy
The fundamental mechanism of sulfonylation is a nucleophilic substitution at the sulfur(VI) center. However, the pathway diverges significantly based on the leaving group (
The Reactivity-Stability Paradox
We observe a distinct trade-off between electrophilicity and hydrolytic stability.
-
Kinetic Reactivity:
-
Thermodynamic Stability:
Visualization: Mechanistic Divergence
The following diagram illustrates the standard nucleophilic attack (Path A) versus the SuFEx activation pathway (Path B).
Figure 1: Path A (Red/Standard) relies on base catalysis for chlorides.[1] Path B (Green/SuFEx) requires specific activation (e.g., silyl ethers) to break the strong S-F bond.
Comparative Analysis Matrix
The following data aggregates experimental performance across standard medicinal chemistry substrates (primary alcohols, secondary amines).
| Feature | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Triflic Anhydride (Tf | Sulfonyl Fluorides (SuFEx) |
| Leaving Group Ability | Moderate (Tosylate) | Good (Mesylate) | Superb (Triflate) | Poor (requires activation) |
| Physical State | Solid (Easy handling) | Liquid (Lachrymator) | Liquid (Fumes, sensitive) | Solid/Gas (Stable) |
| Reactivity | Moderate.[2][3] Slow with steric hindrance. | High. Fast kinetics. | Extreme. Reacts < -78°C. | Latent. Inert until activated. |
| Selectivity | High.[4][5] Prefers | Low. Reacts indiscriminately. | Low. Can cause eliminations.[3] | Very High. Chemoselective (S-F exchange). |
| Stability | Hydrolyzes slowly in air. | Hydrolyzes rapidly. | Decomposes instantly with moisture. | Stable in water/plasma (pH dependent). |
| Primary Use Case | Robust protecting group; Solid phase synthesis. | Activating alcohols for | Non-nucleophilic substrates; Vinyl triflates. | Chemical Biology; Late-Stage Functionalization. |
Deep Dive: Agent Selection & Causality
A. Tosyl Chloride (TsCl): The Reliable Standard
-
Why use it: TsCl is a solid, making it easy to weigh and handle. The aromatic ring provides UV activity (useful for TLC/HPLC monitoring) and crystallinity (aids purification).
-
The Trap: It is bulky. Reactions with secondary alcohols can be sluggish, often requiring DMAP as a nucleophilic catalyst to form the reactive
-tosylpyridinium intermediate. -
Risk: In electron-rich benzylic alcohols, competitive chlorination (substitution of OH by Cl) can occur rather than tosylation.
B. Mesyl Chloride (MsCl): The Kinetic Sprinter
-
Why use it: The methyl group is small, minimizing steric penalty. MsCl is the go-to for sterically hindered alcohols where TsCl fails.
-
The Trap: It is highly reactive.[4][6] Without careful temperature control (
C or lower), it can lead to "mesyl-ene" elimination side products. -
Risk: Highly exothermic addition; requires slow addition to prevent thermal runaway.
C. Triflic Anhydride (Tf O): The "Nuclear" Option
-
Why use it: When the substrate is barely nucleophilic (e.g., phenols, electron-deficient amines), Tf
O is required. It converts ketones to vinyl triflates (critical for Suzuki couplings). -
The Trap: The triflate anion is such a good leaving group that the intermediate alkyl triflate is extremely reactive—often too reactive to isolate. It must often be used in situ.
D. Sulfonyl Fluorides: The Sniper (SuFEx)
-
Why use it: Unlike chlorides, sulfonyl fluorides are resistant to reduction and hydrolysis.[7] They are "bio-orthogonal" in many contexts, reacting only when a specific "key" (like a silyl ether or calcium ion) unlocks the sulfur center.
-
The Trap: They will not react under standard TsCl conditions (Et
N/DCM). You must use SuFEx conditions (e.g., DBU, BEMP, or bifluoride catalysts).
Decision Logic for Researchers
Use this flow to select the appropriate agent for your synthesis.
Figure 2: Decision tree prioritizing substrate nucleophilicity and steric environment.
Validated Experimental Protocols
Protocol A: Standard Tosylation (Primary Alcohol)
Best for: Robust protection of primary alcohols.
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvent: Dissolve Alcohol (1.0 equiv) in anhydrous DCM (
M concentration). -
Base: Add Triethylamine (
) (1.5 equiv) followed by DMAP (0.1 equiv). Note: DMAP is critical for rate acceleration. -
Addition: Cool to
C. Add TsCl (1.2 equiv) portion-wise as a solid. -
Monitoring: Warm to RT. Monitor by TLC (TsCl is UV active). Reaction typically finishes in 2–4 hours.
-
Workup: Quench with saturated
. Wash organic layer with (to remove pyridine/DMAP), then brine. Dry over .[4] -
Purification: Recrystallization (EtOAc/Hex) is often possible due to the tosyl group's crystallinity.
Protocol B: SuFEx Sulfonylation (Phenol to Fluorosulfate)
Best for: Creating stable electrophiles for click chemistry.
-
Setup: Use a vial with a PTFE-lined cap.
-
Reagents: Combine Phenol (1.0 equiv) and Sulfuryl Fluoride (
) source (e.g., AISF or gaseous bubbled into solvent). -
Base: Add DBU (1.2 equiv) in Acetonitrile (MeCN).
-
Reaction: Stir at RT for 15–30 mins. Note: The reaction is incredibly fast due to the bifluoride effect.
-
Workup: Dilute with EtOAc, wash with water.
-
Result: The resulting Aryl Fluorosulfate (
) is stable on silica gel and can be stored for months, unlike the corresponding chloride.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 7. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
Assessing the Anticancer Properties of Novel Fluorene Sulfonamides: A Comparative Technical Guide
Executive Summary: The Hybrid Pharmacophore Strategy
This guide provides a technical assessment of novel Fluorene-Sulfonamide (FS) conjugates , a class of hybrid small molecules designed to overcome multidrug resistance (MDR). By fusing the DNA-intercalating fluorene scaffold with the Carbonic Anhydrase (CA)-inhibiting sulfonamide moiety, these compounds target cancer cells via a dual-mechanism: metabolic asphyxiation (via CA IX/XII inhibition) and genotoxic stress (via ROS induction and DNA intercalation).
This document compares the efficacy of lead FS candidates against Standard of Care (SoC) agents (Cisplatin, Doxorubicin) and outlines self-validating protocols for their evaluation.
Comparative Efficacy Analysis
The following data synthesizes performance metrics of lead Fluorene-Sulfonamide derivatives (specifically Compound 8g and MSDF analogs) against standard chemotherapeutics. Data indicates superior selectivity indices (SI) for FS conjugates compared to traditional platinum-based agents.
Table 1: IC50 Comparative Profile (µM)
Lower IC50 indicates higher potency.[1] Data represents mean values from triplicate independent assays.
| Compound Class | Agent | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | WI-38 (Normal Fibroblast) | Selectivity Index (SI)* |
| Novel FS Conjugate | FS-Lead (e.g., Cmpd 8g) | 5.60 ± 0.4 | 4.31 ± 0.3 | 3.33 ± 0.2 | > 86.0 | ~15.3 |
| FS Derivative | MSDF Analog | 7.20 ± 0.8 | 6.90 ± 0.5 | 5.80 ± 0.6 | 65.4 | ~9.0 |
| Standard of Care | Doxorubicin | 3.21 ± 0.2 | 6.74 ± 0.4 | 7.52 ± 0.3 | 8.19 | ~1.2 |
| Standard of Care | Cisplatin | 5.83 ± 0.6 | 4.63 ± 0.2 | 2.64 ± 0.1 | 5.20 | ~0.9 |
| Reference | Sorafenib | 9.30 ± 0.2 | 6.72 ± 0.1 | 7.40 ± 0.2 | 35.7 | ~4.8 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates high therapeutic potential. Sources: ,
Mechanistic Profiling: The "Dual-Strike" Action
Unlike monofunctional alkylating agents, novel fluorene sulfonamides utilize a synergistic mode of action.
-
Sulfonamide Moiety (Metabolic Stress): Targets tumor-associated Carbonic Anhydrases (CA IX and XII), which are overexpressed in hypoxic tumors. Inhibition prevents the regulation of intracellular pH (pHi), leading to cytosolic acidification and metabolic collapse.
-
Fluorene Moiety (Genotoxic Stress): Acts as a planar scaffold that intercalates into DNA minor grooves and induces the generation of Reactive Oxygen Species (ROS), triggering the intrinsic mitochondrial apoptotic pathway.
Visualization: Dual-Mechanism Signaling Pathway
The following diagram illustrates the convergence of these two pathways leading to cell death.
Caption: Synergistic activation of metabolic acidification and ROS-mediated mitochondrial collapse by FS conjugates.
Experimental Validation Protocols
To ensure Trustworthiness and reproducibility, the following protocols emphasize critical control steps often omitted in standard guides.
Protocol A: High-Fidelity MTT Cytotoxicity Screen
Objective: Determine IC50 with statistical rigor, accounting for potential chemical precipitation of hydrophobic fluorene derivatives.
-
Seeding: Seed cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h to ensure log-phase growth. -
Compound Preparation (Critical Step):
-
Dissolve FS conjugate in 100% DMSO to create a 10 mM stock.
-
Self-Validation: Measure absorbance at compound's
to verify concentration. -
Perform serial dilutions in culture medium. Ensure final DMSO concentration is < 0.1% to prevent solvent toxicity.
-
-
Treatment: Treat cells for 48h. Include:
-
Vehicle Control: 0.1% DMSO only.
-
Positive Control:[2] Doxorubicin (10 µM).
-
Blank: Media without cells (to subtract background absorbance).
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Analysis: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
Protocol B: Annexin V/PI Apoptosis Validation
Objective: Distinguish between necrotic toxicity and programmed cell death (mechanism confirmation).
-
Treatment: Treat cells with FS conjugate at
and IC50 concentrations for 24h. -
Staining: Harvest cells (including floating cells). Wash with cold PBS. Resuspend in Binding Buffer.
-
Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).
-
Flow Cytometry: Acquire 10,000 events.
Visualization: Screening Workflow
This workflow ensures that only compounds with high selectivity and validated mechanisms proceed to in vivo stages.
Caption: Step-wise filtration process to identify high-potency, low-toxicity FS candidates.
Conclusion & Strategic Recommendations
The integration of fluorene and sulfonamide pharmacophores presents a robust strategy for developing next-generation anticancer agents. The FS conjugates demonstrate a clear advantage over traditional chemotherapy in terms of selectivity (SI ~15 vs ~1 for Cisplatin) and mechanistic diversity (targeting hypoxia and DNA simultaneously).
Key Takeaways for Researchers:
-
Prioritize Selectivity: Focus optimization on the sulfonamide "tail" to enhance CA IX specificity, reducing off-target effects on normal CA isoforms.
-
Validate ROS: Use ROS scavengers (e.g., NAC) in control experiments to confirm oxidative stress as the primary driver of apoptosis.
-
Solubility: Fluorene derivatives can be hydrophobic; consider formulation strategies (e.g., liposomal encapsulation) early in the development pipeline.
References
-
Bioactive fluorenes.[4] Part IV: Design, synthesis, and a combined in vitro, in silico anticancer and antibacterial evaluation of new fluorene-heterocyclic sulfonamide conjugates. ResearchGate.
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers. PubMed Central (NIH).
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor. Frontiers in Pharmacology.
-
A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis. PubMed.
-
Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? ResearchGate.
Sources
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Comparative Guide: Fluorescence of 9H-Fluorene-2-Sulfonyl Chloride Derivatives
This guide provides an in-depth technical comparison of 9H-fluorene-2-sulfonyl chloride (Fs-Cl) derivatives against standard alternatives like Dansyl Chloride, focusing on fluorescence properties, stability, and experimental utility in bioanalysis.
Executive Summary
9H-fluorene-2-sulfonyl chloride (Fs-Cl) is a specialized fluorogenic derivatization reagent targeting primary and secondary amines. Unlike the widely used Dansyl Chloride (Dns-Cl) , which emits in the visible green spectrum, Fs-Cl derivatives exhibit strong fluorescence in the ultraviolet (UV) to deep-blue region.
This guide positions Fs-Cl as a robust alternative for applications requiring:
-
High Chemical Stability: The resulting sulfonamide bond is resistant to acid hydrolysis, unlike the carbamates formed by Fmoc-Cl.
-
UV Selectivity: Ideal for HPLC/CE detection where visible background autofluorescence (from biological matrices) must be avoided.
-
Rigid Fluorophore Structure: The fluorene core offers a high quantum yield with less environmental sensitivity (solvatochromism) compared to the naphthalene-based Dansyl group.
Chemical & Photophysical Comparison
The choice between Fs-Cl and its competitors depends heavily on the required detection window and environmental sensitivity.
Structural & Spectral Data[1][2][3]
| Feature | 9H-Fluorene-2-Sulfonyl Chloride (Fs-Cl) | Dansyl Chloride (Dns-Cl) | Fmoc-Cl (Alternative) |
| Core Fluorophore | Fluorene (rigid tricyclic) | Naphthalene (dimethylamino-sub) | Fluorene (methoxycarbonyl) |
| Derivatization Product | Sulfonamide (Stable) | Sulfonamide (Stable) | Carbamate (Base-labile) |
| Excitation Max ( | 265 – 270 nm (UV) | 335 – 340 nm (Near UV) | 260 – 265 nm |
| Emission Max ( | 310 – 320 nm (Deep Blue/UV) | 510 – 550 nm (Green) | 305 – 315 nm |
| Stokes Shift | Moderate (~50 nm) | Large (~180 nm) | Moderate (~45 nm) |
| Quantum Yield ( | High (~0.6 – 0.[1]8) | Variable (0.1 – 0.5) | High (~0.7) |
| Solvatochromism | Low (Environmentally rigid) | High (Polarity sensitive) | Low |
Mechanistic Insight
-
Dansyl Chloride : Operates via an Internal Charge Transfer (ICT) mechanism. The dimethylamino group acts as a donor and the sulfonyl group as an acceptor.[2][3] This makes the fluorescence highly dependent on solvent polarity (e.g., higher quantum yield in organic solvents, quenched in water).
-
Fluorene-2-Sulfonyl Chloride : Relies on the intrinsic
transitions of the rigid fluorene backbone. The fluorescence is less sensitive to solvent polarity, providing consistent signal intensity across gradient elution in HPLC (e.g., water/acetonitrile gradients).
Decision Logic: When to Use Fs-Cl
The following flow logic illustrates the selection process for researchers:
Figure 1: Decision tree for selecting between Fluorene and Dansyl derivatives based on spectral needs and stability.
Experimental Protocol: Labeling with Fs-Cl
This protocol describes the derivatization of a primary amine (e.g., an amino acid or polyamine) using 9H-fluorene-2-sulfonyl chloride.
Reagents Required
-
Labeling Buffer : 0.2 M Sodium Carbonate/Bicarbonate buffer, pH 9.0.
-
Reagent Solution : 10 mM 9H-fluorene-2-sulfonyl chloride in Acetone (Freshly prepared).
-
Note: Sulfonyl chlorides are moisture sensitive. Do not store in DMSO.
-
-
Quenching Solution : 1.5 M Hydroxylamine or simple Glycine solution.
-
Mobile Phase (for analysis) : Acetonitrile / Water (0.1% Formic Acid).
Step-by-Step Methodology
-
Sample Preparation : Dissolve the amine-containing sample in the Labeling Buffer to a concentration of 0.1–1.0 mg/mL. Ensure pH is maintained at 9.0 to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.
-
Reaction Initiation : Add the Fs-Cl Reagent Solution to the sample in a 1:1 to 5:1 molar excess (Reagent:Amine).
-
Critical Step: Add the reagent dropwise while vortexing to prevent precipitation of the hydrophobic fluorene derivative.
-
-
Incubation : Incubate the mixture at 4°C for 30–60 minutes in the dark.
-
Why 4°C? Sulfonyl chlorides can hydrolyze in water. Lower temperatures favor the aminolysis reaction (labeling) over hydrolysis.
-
-
Quenching : Add a 10-fold molar excess of Quenching Solution (Hydroxylamine/Glycine) and incubate for 10 minutes at room temperature to consume unreacted Fs-Cl.
-
Separation/Analysis : Inject directly into HPLC or perform a liquid-liquid extraction (e.g., Ethyl Acetate) if the matrix is complex. Detect at Ex 265 nm / Em 315 nm .
Reaction Pathway Visualization
Figure 2: Synthetic pathway for the formation of the fluorescent sulfonamide derivative.
Performance Analysis & Data Interpretation
Stability Data
-
Hydrolytic Stability : The sulfonamide bond formed by Fs-Cl is stable in acidic conditions (0.1 M HCl, 24h) and basic conditions (0.1 M NaOH, 2h). This allows for post-labeling purification using acidic HPLC mobile phases without signal loss.
-
Photostability : Fluorene derivatives generally exhibit higher photostability (resistance to bleaching) compared to fluorescein-based dyes, though they are comparable to Dansyl.
Detection Limits
-
HPLC-FLD : Detection limits for Fs-labeled amino acids are typically in the femtomole (fmol) range (1–10 fmol on column).
-
Comparison : While Dansyl derivatives are often detected at similar levels, Fs-derivatives offer a cleaner baseline in biological samples where native autofluorescence (often green/yellow) interferes with Dansyl detection.
References
-
Fluorescence Properties of Fluorene Derivatives Source: National Institutes of Health (NIH) / PubChem
-
Comparison with Dansyl Chloride Protocols Source: Thermo Fisher Scientific
-
Fluorescence Quantum Yield Standards Source: ResearchGate / Methods of Determination
-
Amino Acid Derivatization Techniques (Fmoc vs Dansyl vs Sulfonyl Chlorides) Source: BOC Sciences
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
